n-(4-Amino-3,5-dichlorophenyl)acetamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLPYQRPGYTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288338 | |
| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-53-1 | |
| Record name | 4-Amino-3,5-dichloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55343 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3,5-DICHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Amino-3,5-dichlorophenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated aniline core and the acetamide moiety, suggest potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, alongside an exploration of the known biological activities of structurally related compounds to inform future research and development efforts.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4'-Amino-3',5'-dichloroacetanilide | |
| Molecular Formula | C₈H₈Cl₂N₂O | [1][2] |
| Molecular Weight | 219.07 g/mol | [1][2] |
| Melting Point | Estimated: ~219 °C | Based on N-(4-amino-2,6-dichlorophenyl)acetamide |
| Boiling Point | Not available | Data for N-(4-chlorophenyl)acetamide is 333 °C |
| Solubility | Insoluble in cold water; likely soluble in organic solvents like ethanol and ether. | General solubility for related anilides |
| Appearance | Expected to be a solid at room temperature. | General property of similar acetanilides |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable method can be derived from the synthesis of similar compounds. A common route involves the acetylation of the corresponding aniline.
Proposed Synthetic Route:
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Adapted from similar syntheses):
-
Dissolution: Dissolve 4-amino-2,6-dichloroaniline in a suitable inert solvent such as dichloromethane or ethyl acetate.
-
Addition of Acetylating Agent: Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution. If acetyl chloride is used, the reaction may be performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and byproducts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectral Data
Detailed spectral data for this compound is limited in the public domain. However, data for the closely related isomer, N-(4-amino-2,6-dichlorophenyl)acetamide, is available and provides a strong basis for spectral interpretation.
Infrared (IR) Spectroscopy:
An IR spectrum for N-(4-amino-2,6-dichlorophenyl)acetamide is available from the NIST Chemistry WebBook. Key characteristic peaks expected for this compound would include:
-
N-H stretching (amine and amide): Around 3400-3200 cm⁻¹ (likely two bands for the primary amine).
-
C=O stretching (amide I): Around 1660 cm⁻¹.
-
N-H bending (amide II): Around 1550 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental NMR data for the target compound was not found, predicted shifts can be inferred.
-
¹H NMR:
-
A singlet for the acetyl methyl group (~2.1 ppm).
-
A singlet for the aromatic protons.
-
A broad singlet for the amine (NH₂) protons.
-
A singlet for the amide (NH) proton.
-
-
¹³C NMR:
-
A signal for the acetyl methyl carbon (~24 ppm).
-
Signals for the aromatic carbons, with shifts influenced by the chlorine, amino, and acetamido substituents.
-
A signal for the carbonyl carbon (~168 ppm).
-
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218 and 220 in a characteristic 9:6:1 ratio due to the two chlorine isotopes. Fragmentation would likely involve the loss of the acetyl group and other characteristic amide bond cleavages.
Potential Biological Activities and Signaling Pathways
Derivatives of N-(4-aminophenyl)acetamide have been investigated for a range of biological activities, including:
-
Anticancer Activity: Various substituted acetamides have been synthesized and evaluated as potential anticancer agents. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against both sensitive and resistant cancer cell lines, inducing cell death through apoptosis and autophagy.[3]
-
Antimicrobial Activity: Acetamide derivatives are also explored for their antimicrobial properties. Studies on amino and acetamidoaurones have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][4]
-
Enzyme Inhibition: The acetamide scaffold is present in numerous enzyme inhibitors. For example, certain acetamide derivatives have been identified as inhibitors of butyrylcholinesterase, a target in Alzheimer's disease research.
-
Receptor Binding: Dichlorinated phenyl rings are common pharmacophores in ligands for various receptors. For example, N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding to dopamine D2 and D3 receptors.[5]
Given its structural features, this compound could potentially interact with a variety of biological targets. The dichlorinated aminophenyl moiety may drive interactions with specific protein binding pockets, while the acetamide group can participate in hydrogen bonding.
Illustrative Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound represents a chemical scaffold with potential for further exploration in drug discovery. While its specific biological activities remain to be fully elucidated, the known pharmacological profiles of related compounds suggest that it may possess anticancer, antimicrobial, or enzyme-inhibitory properties. This technical guide provides a foundational understanding of its chemical characteristics and a framework for its future investigation. Further research, including its synthesis, comprehensive spectral analysis, and systematic biological screening, is warranted to unlock the therapeutic potential of this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(4-Amino-3,5-dichlorophenyl)acetamide
This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(4-amino-3,5-dichlorophenyl)acetamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process commencing with the chlorination of 4-nitroaniline. The resulting 2,6-dichloro-4-nitroaniline undergoes reduction of the nitro group to yield 2,6-dichloro-1,4-benzenediamine. The final step involves the selective N-acetylation of the more accessible amino group of the diamine intermediate to produce the target molecule.
Experimental Protocols and Data
This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline
The initial step involves the dichlorination of 4-nitroaniline. Several methods have been reported, with a common approach utilizing potassium chlorate in an acidic medium.
Experimental Protocol:
In a suitable reaction vessel, 28 grams of 4-nitroaniline are dissolved in 250 mL of concentrated hydrochloric acid at 50°C.[1] A solution of 16.4 grams of potassium chlorate in 350 mL of water is then gradually added to the stirred mixture at approximately 25°C.[1] Upon completion of the addition, the reaction mixture is diluted with a large volume of water, leading to the precipitation of 2,6-dichloro-4-nitroaniline. The precipitate is collected by filtration, thoroughly washed with water, and then with a small amount of alcohol. For purification, the crude product can be recrystallized from glacial acetic acid or a mixture of acetic acid and alcohol, yielding lemon-yellow needles.[1]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 4-Nitroaniline | [1] |
| Reagents | Potassium chlorate, Concentrated hydrochloric acid, Water | [1] |
| Reaction Temperature | 25-50°C | [1] |
| Product Appearance | Lemon-yellow needles | [1] |
| Melting Point | 185-188°C | [1] |
| Yield | 87% | [1] |
Step 2: Synthesis of 2,6-Dichloro-1,4-benzenediamine
The second step focuses on the reduction of the nitro group of 2,6-dichloro-4-nitroaniline to an amino group, yielding the diamine intermediate. This can be achieved through various methods, including catalytic hydrogenation or using a reducing agent like tin in hydrochloric acid.
Experimental Protocol (Catalytic Hydrogenation):
A pressure reactor is charged with 2,6-dichloro-4-nitroaniline and a suitable solvent. A catalytic amount of a supported noble metal catalyst, such as sulphided platinum on charcoal, is added.[1] An acid scavenger, for instance, sodium carbonate (0.1-1.0% by weight), may be included to neutralize any generated acids. The reactor is purged with an inert gas or hydrogen to remove oxygen. The reaction mixture is then heated to a temperature above the melting point of the nitro compound, and hydrogen gas is introduced at a suitable pressure (e.g., 140 psi).[1] The reaction is monitored until the consumption of hydrogen ceases. After cooling and venting, the catalyst is removed by filtration, and the product is isolated from the solvent.
Quantitative Data for Step 2 (Illustrative):
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-4-nitroaniline | [1] |
| Catalyst | 5% Sulphided platinum on charcoal | [1] |
| Solvent | Not specified (reaction is carried out neat) | [1] |
| Reaction Temperature | >120°C (above melting point of starting material) | [1] |
| Hydrogen Pressure | 140 psi | [1] |
| Yield | High (specific yield for this substrate not provided) | [1] |
Note: While the referenced protocol is for a similar substrate (2-chloro-4-nitroaniline), the conditions are adaptable for 2,6-dichloro-4-nitroaniline.
Step 3: Synthesis of this compound
The final step is the selective N-acetylation of 2,6-dichloro-1,4-benzenediamine. The steric hindrance around the amino group at the 2-position favors the acylation of the amino group at the 4-position.
Experimental Protocol:
In a reaction flask, 2,6-dichloro-1,4-benzenediamine (1.27 mol) is suspended in a suitable solvent like methylene chloride (1.3 liters).[2] A base, such as triethylamine (1.7 mol), is added to the suspension. The mixture is cooled to a low temperature, for example, 5°C.[2] Acetyl chloride is then added dropwise to the cooled and stirred mixture. The reaction is monitored for completion. Upon completion, the reaction mixture is typically washed with water and/or a mild aqueous base to remove any salts and unreacted acid chloride. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Quantitative Data for Step 3 (Projected):
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-1,4-benzenediamine | [2] |
| Reagents | Acetyl chloride, Triethylamine, Methylene chloride | [2] |
| Reaction Temperature | 5°C | [2] |
| Yield | High (expected, based on analogous reactions) | [2] |
Note: The referenced protocol is for the synthesis of the trichloroacetamide analog. The conditions are directly applicable to the synthesis of the target acetamide by substituting trichloroacetyl chloride with acetyl chloride.
Workflow and Logical Relationships
The synthesis follows a logical progression of functional group transformations on the aromatic ring. The workflow is designed to introduce the desired substituents in a controlled manner, taking advantage of the directing effects of the existing functional groups and the differential reactivity of the amino groups in the final step.
Conclusion
The described three-step synthesis pathway offers a reliable and efficient route to this compound. The starting materials are readily available, and the reaction conditions are based on well-established organic transformations. This guide provides the necessary details for researchers and drug development professionals to replicate and potentially optimize this synthesis for their specific applications. Careful control of reaction parameters, particularly in the selective acetylation step, is crucial for achieving high yields and purity of the final product.
References
In-Depth Technical Guide: N-(4-Amino-3,5-dichlorophenyl)acetamide (CAS 7402-53-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-amino-3,5-dichlorophenyl)acetamide, a chemical compound with the CAS number 7402-53-1. The information is curated for professionals in research and drug development, with a focus on its chemical properties, synthesis, and safety.
Chemical and Physical Properties
This compound is a substituted acetamide with the molecular formula C8H8Cl2N2O.[1][2] Its chemical structure consists of an acetamide group attached to a 4-amino-3,5-dichlorophenyl ring. The compound is also known by several synonyms, including 2,6-Dichloro-4-acetamido-anilin and 4-Amino-3,5-dichloracetanilid.[2]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N2O | [1][2] |
| Molecular Weight | 219.07 g/mol | [1] |
| Boiling Point (Predicted) | 287.3°C at 760 mmHg | [2] |
| Density (Predicted) | 1.473 g/cm³ | [2] |
| Flash Point (Predicted) | 127.6°C | [2] |
| LogP (Predicted) | 1.59 - 2.30 | [1][2] |
| Polar Surface Area | 55.12 Ų | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be inferred from related chemical transformations. A common method for the synthesis of similar acetanilides involves the acylation of the corresponding aniline.
General Experimental Protocol for Acylation of an Aniline:
-
Dissolution: The starting material, 4-amino-3,5-dichloroaniline, would be dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: A non-nucleophilic base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger.
-
Acylating Agent: The mixture is cooled in an ice bath, and an acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise while stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acylating agent and acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A related synthesis of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide involves suspending 2,6-dichloro-1,4-benzenediamine in methylene chloride with triethylamine, cooling the mixture, and then adding trichloroacetyl chloride.[3] This suggests that a similar approach using acetyl chloride would be a viable method for synthesizing the target compound.
Biological Activity and Mechanism of Action
Currently, there is limited publicly available information regarding the specific biological activities or the mechanism of action of this compound. While some acetamide derivatives have been studied for their potential antioxidant and anti-inflammatory activities, and others as scaffolds for anticancer agents, specific data for this compound is lacking.[4][5][6] Further research is required to elucidate its pharmacological profile.
Safety and Handling
This compound is suspected of causing cancer (H351).[7] Therefore, appropriate safety precautions must be taken when handling this compound.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[8] A complete suit protecting against chemicals and a face shield are recommended.[8]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[9] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][9] It should be stored locked up. The compound may be moisture-sensitive.[7]
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing and rinse skin with water/shower. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]
Logical Relationships of Compound Data
The following diagram illustrates the key aspects of this compound's profile, from its fundamental properties to its handling and potential applications.
Caption: Key data relationships for this compound.
References
- 1. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic pathways of N-(4-Amino-3,5-dichlorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document details available physicochemical data and outlines experimental protocols for its synthesis and characterization, offering valuable insights for researchers engaged in drug discovery and development.
Core Molecular Structure and Properties
This compound possesses a central acetamide group attached to a di-substituted aniline ring. The key structural features include an amino group and two chlorine atoms positioned at the 3 and 5 positions of the phenyl ring, ortho to the amino group.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 219.07 g/mol [3]
-
SMILES: CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1[1]
-
InChI Key: AWRLPYQRPGYTBM-UHFFFAOYSA-N[1]
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Boiling Point | 287.3°C at 760 mmHg | [2] |
| Density | 1.473 g/cm³ | [2] |
| Flash Point | 127.6°C | [2] |
| LogP (Predicted) | 2.30 | [2] |
| Vapor Pressure (Predicted) | 0.0±0.6 mmHg at 25°C | [2] |
| Refractive Index (Predicted) | 1.654 | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons, a singlet for the aromatic protons, a broad singlet for the amino protons, and a singlet for the amide proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino and acetamido groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the acetyl methyl carbon, the carbonyl carbon, and four distinct signals for the aromatic carbons, reflecting the symmetry of the phenyl ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Proposed Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two plausible synthetic routes can be proposed based on established organic chemistry principles and available information on the synthesis of related compounds.
Route 1: Acetylation of 2,6-Dichloro-1,4-phenylenediamine
This is a direct and likely efficient method. The synthesis of a similar compound, N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide, proceeds via the acylation of 2,6-dichloro-1,4-benzenediamine.[2] A similar approach using a suitable acetylating agent can be employed for the target molecule.
Caption: Proposed synthesis of this compound via acetylation.
Route 2: Reduction of a Nitro Precursor followed by Acetylation
This two-step route involves the initial synthesis of 2,6-dichloro-4-nitroaniline, followed by its reduction to the corresponding diamine, and subsequent acetylation.
Caption: A two-step synthesis pathway to this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols based on the proposed synthetic routes. These should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol for Synthesis Route 1: Acetylation of 2,6-Dichloro-1,4-phenylenediamine
Materials:
-
2,6-Dichloro-1,4-phenylenediamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-1,4-phenylenediamine in an appropriate solvent such as dichloromethane.
-
Add a suitable base, like pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
The mass spectrum should be obtained using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) sources.
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed and compared with the calculated molecular weight. The isotopic pattern for two chlorine atoms should be confirmed.
Melting Point Determination:
-
The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. While some experimental data remains to be fully elucidated in publicly accessible literature, the provided information on its structure, predicted properties, and plausible synthetic routes offers a strong starting point for further investigation and application of this molecule. The proposed experimental protocols can guide the synthesis and characterization of this compound in a laboratory setting.
References
Spectroscopic Profile of N-(4-Amino-3,5-dichlorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound N-(4-amino-3,5-dichlorophenyl)acetamide (CAS No: 7402-53-1; Molecular Formula: C₈H₈Cl₂N₂O; Molecular Weight: 219.07 g/mol ). This document is intended to be a comprehensive resource for researchers and professionals involved in drug development and chemical analysis, offering available and predicted spectroscopic data, detailed experimental protocols, and logical workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The following data is based on the spectrum of "Acetanilide, 4'-amino-2',6'-dichloro-", which is presumed to be identical to the target compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Strong, Doublet |
| N-H Stretch (Amide) | ~3300 | Medium |
| C=O Stretch (Amide) | ~1660 | Strong |
| N-H Bend (Amine/Amide) | 1650 - 1550 | Medium |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |
| C-Cl Stretch | 850 - 550 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Note: Experimental NMR data for this compound was not found. The following data is predicted based on the chemical structure and typical chemical shifts for analogous compounds.
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (Amino) | 4.0 - 5.0 | Broad Singlet | 2H |
| Ar-H (Aromatic) | ~7.5 | Singlet | 2H |
| -NH- (Amide) | 8.0 - 9.0 | Singlet | 1H |
| -CH₃ (Acetyl) | ~2.1 | Singlet | 3H |
¹³C NMR (Carbon-13 NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Acetyl) | ~24 |
| Ar-C (C-Cl) | ~120 |
| Ar-C (C-H) | ~125 |
| Ar-C (C-NH₂) | ~140 |
| Ar-C (C-NHAc) | ~135 |
| C=O (Amide) | ~168 |
Mass Spectrometry (MS) (Predicted)
Note: Experimental mass spectrometry data for this compound was not found. The following data is predicted based on the molecular weight and common fragmentation patterns for similar structures.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 218/220/222 | Molecular ion peak (isotope pattern due to two chlorine atoms) |
| [M-CH₂CO]⁺ | 176/178/180 | Loss of ketene from the molecular ion |
| [C₆H₅Cl₂N]⁺ | 161/163/165 | Fragment corresponding to 4-amino-3,5-dichloroaniline |
| [CH₃CO]⁺ | 43 | Acetyl cation |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet/Split Mull
-
For ATR:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
For KBr Pellet/Split Mull:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. For a mull, a small amount of the finely ground sample is mixed with a mulling agent (e.g., Nujol or Fluorolube).
-
For a KBr pellet, transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk. For a mull, the paste is spread between two salt plates (e.g., NaCl or KBr).
-
Place the pellet holder or salt plates into the sample compartment of the IR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-state NMR
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer. Standard acquisition parameters would include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide: Synthesis, Properties, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Data
N-(4-Amino-3,5-dichlorophenyl)acetamide is a solid at room temperature. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O | [1] |
| Molecular Weight | 219.07 g/mol | [2] |
| CAS Number | 7402-53-1 | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1 | [1] |
| InChI Key | AWRLPYQRPGYTBM-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound typically involves the acetylation of 4-amino-3,5-dichloroaniline. A general synthetic route is outlined below.
Experimental Protocol: Acetylation of 4-amino-3,5-dichloroaniline
Materials:
-
4-amino-3,5-dichloroaniline
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid, ethyl acetate)
-
A base (optional, e.g., pyridine, triethylamine)
Procedure:
-
Dissolve 4-amino-3,5-dichloroaniline in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring. If a base is used, it can be added prior to the acetic anhydride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into cold water, which will precipitate the acetamide.
-
The precipitate is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
A related synthesis is that of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide, which starts from 2,6-dichloro-1,4-benzenediamine and uses trichloroacetyl chloride in the presence of triethylamine.[3]
Mechanism of Action and Biological Activity Profile (Speculative)
Direct studies on the mechanism of action of this compound are not available in the peer-reviewed literature. However, the biological activities of structurally similar acetanilides provide a basis for speculation on its potential pharmacological profile.
Antimicrobial Activity
Acetanilide derivatives, particularly those with halogen substitutions, have been reported to possess antimicrobial properties. The presence of chlorine atoms in the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[4] Some studies have shown that chloro-substituted acetanilides exhibit activity against various bacterial and fungal strains.[4][5] The antimicrobial effect is thought to be related to the acidic properties of the N-H bond in the acetamide group.[4]
Anti-inflammatory and Analgesic Activity
Certain aminoacetanilide derivatives have been investigated for their anti-inflammatory and analgesic effects.[6] The core aniline structure is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Other Potential Activities
Derivatives of 2-amino-N-phenylacetamide have been explored for a range of other biological activities, including local anesthetic and antiarrhythmic actions.[6] Furthermore, the dichloro-amino-phenyl moiety is a key intermediate in the synthesis of β-adrenergic agonists.[7]
Conclusion and Future Directions
This compound is a chemical entity for which detailed biological data is currently lacking. Its primary role appears to be that of a building block in organic synthesis.[2] Based on the known activities of structurally related chloro- and amino-substituted acetanilides, it is reasonable to hypothesize that this compound may exhibit antimicrobial or anti-inflammatory properties.
Future research should focus on in vitro screening to elucidate any potential biological activities. Should any significant activity be identified, subsequent studies could then aim to determine the precise mechanism of action, including target identification and pathway analysis. The synthesis protocols are relatively straightforward, allowing for the production of sufficient quantities for such investigational studies. This guide provides a starting point for researchers wishing to explore the potential of this and related compounds.
References
Biological Activity Screening of N-(4-Amino-3,5-dichlorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective biological activities of N-(4-amino-3,5-dichlorophenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous compounds, including various phenylacetamide and dichlorinated aromatic derivatives. The primary focus is on outlining potential anticancer and anti-inflammatory activities, supported by summarized quantitative data, detailed experimental protocols for in vitro screening, and visual representations of key experimental workflows and potential signaling pathways. This guide serves as a foundational resource for researchers initiating biological evaluation of this compound and similar chemical entities.
Introduction
This compound belongs to the class of acetamide derivatives containing a substituted aromatic ring. The presence of the dichlorophenyl group and an acetamide moiety suggests potential for a range of biological activities. Acetanilide and its derivatives have been explored for various pharmacological effects, including analgesic, antipyretic, antimicrobial, anticonvulsant, and anticancer properties[1]. The structural similarity of the title compound to known bioactive molecules warrants a systematic investigation into its biological potential. This guide outlines a structured approach to the biological activity screening of this compound, with a focus on anticancer and anti-inflammatory applications.
Potential Biological Activities and Data from Analogous Compounds
Based on the biological activities of structurally related compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.
Anticancer Activity
Phenylacetamide derivatives have been identified as potential anticancer agents[2][3]. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines[2][3]. Similarly, other chlorinated aromatic compounds have been investigated as potential tyrosine kinase inhibitors with antiproliferative effects[4][5][6].
Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Phenylacetamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(nitro)phenylacetamide | PC3 (Prostate Carcinoma) | 52 | [2][3] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitro)phenylacetamide | PC3 (Prostate Carcinoma) | 80 | [2][3] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitro)phenylacetamide | MCF-7 (Breast Carcinoma) | 100 | [2][3] |
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [2][3] |
| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [2][3] |
Anti-inflammatory Activity
Acetanilide and its derivatives have historically been used for their analgesic and antipyretic properties, which are linked to anti-inflammatory mechanisms[1]. More recent studies have explored novel acetamide derivatives for their anti-inflammatory potential. For example, synthesized 2-(substituted phenoxy) acetamide derivatives have shown anti-inflammatory activity[7]. The evaluation of such activity often involves in vitro assays to measure the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as in vivo models such as the carrageenan-induced paw edema assay[8].
Experimental Protocols
The following are detailed methodologies for key experiments to screen for the biological activity of this compound, based on protocols used for analogous compounds.
In Vitro Anticancer Activity: MTS Assay
This protocol is adapted from the methodology used for screening 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[2][3].
Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is based on general methods for assessing the anti-inflammatory activity of novel compounds[8].
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations: Workflows and Potential Pathways
The following diagrams illustrate the experimental workflows for biological activity screening and a potential signaling pathway that could be modulated by this compound based on the activities of analogous compounds.
Caption: Workflow for In Vitro Anticancer Activity Screening.
Caption: Workflow for In Vitro Anti-inflammatory Activity Screening.
Caption: Hypothesized Inhibition of EGFR/VEGFR2 Signaling Pathways.
Conclusion
While direct biological activity data for this compound is currently unavailable, the analysis of structurally similar compounds strongly suggests its potential as an anticancer and anti-inflammatory agent. The experimental protocols and workflows detailed in this guide provide a solid framework for the systematic screening of this compound. Future research should focus on performing these assays to generate empirical data, elucidate the precise mechanisms of action, and explore the structure-activity relationships within this chemical class. The insights gained will be crucial for any subsequent drug development efforts.
References
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-3,5-dichlorophenyl)acetamide, a halogenated aromatic compound, holds significance as a versatile chemical intermediate in various synthetic applications. This document provides a comprehensive overview of its discovery and history, detailing its synthesis, physicochemical properties, and potential applications. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as 4-acetamido-2,6-dichloroaniline, is a substituted acetanilide. Its chemical structure, featuring a dichlorinated aniline ring with an acetamido group, makes it a valuable building block in organic synthesis. While a definitive seminal publication marking its "discovery" is not readily apparent in the surveyed literature, its existence and synthesis are logically derived from established chemical principles and the availability of its precursors. The history of this compound is intrinsically linked to the development of halogenated anilines and their derivatives.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 7402-53-1 | [1] |
| Molecular Formula | C8H8Cl2N2O | [1] |
| Molecular Weight | 219.07 g/mol | [1] |
| Boiling Point (Predicted) | 287.3 °C at 760 mmHg | N/A |
| Flash Point (Predicted) | 127.6 °C | N/A |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the acetylation of 4-amino-3,5-dichloroaniline. This precursor is synthesized from more readily available starting materials.
Synthesis of the Precursor: 4-Amino-3,5-dichloroacetophenone
A key intermediate in the potential synthesis of the title compound is 4-amino-3,5-dichloroacetophenone. Several methods for its preparation have been documented.[2][3]
Method 1: Direct Chlorination of 4-Aminoacetophenone
This method involves the direct chlorination of 4-aminoacetophenone. Careful control of reaction conditions is necessary to achieve the desired dichlorination at positions 3 and 5.[2]
-
Experimental Protocol:
-
Dissolve 4-aminoacetophenone in a suitable solvent, such as glacial acetic acid.
-
Cool the solution to a controlled temperature.
-
Introduce a chlorinating agent (e.g., chlorine gas dissolved in acetic acid) to the reaction mixture.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation and purified by recrystallization.[4]
-
Method 2: Using Trichloroisocyanuric Acid
An alternative and often milder method for the chlorination of 4-aminoacetophenone utilizes trichloroisocyanuric acid as the chlorinating agent.[2]
-
Experimental Protocol:
-
Combine 4-aminoacetophenone and trichloroisocyanuric acid in a suitable reaction vessel.
-
The reaction can be carried out under solvent-free conditions or in a suitable solvent.
-
Control the reaction temperature and monitor for completion.
-
Isolate and purify the product using standard laboratory techniques.
-
Synthesis of this compound
The final step in the synthesis is the acetylation of the amino group of a suitable 4-amino-3,5-dichlorophenyl precursor. While a specific detailed protocol for the acetylation of 4-amino-3,5-dichloroaniline to the title compound is not explicitly detailed in the search results, a general procedure can be inferred from standard organic chemistry practices.
-
Hypothetical Experimental Protocol:
-
Dissolve 4-amino-3,5-dichloroaniline in a suitable solvent (e.g., acetic acid, pyridine, or an inert solvent with a base).
-
Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Logical Relationships and Experimental Workflows
The synthesis of this compound can be visualized as a multi-step process, starting from common laboratory reagents.
Caption: Synthetic pathway to this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no available information in the searched literature regarding the involvement of this compound in any specific signaling pathways or its mechanism of action in biological systems. Its primary significance appears to be as a chemical intermediate.
Conclusion
This compound is a halogenated aromatic compound with potential as a building block in organic synthesis. While its specific discovery and detailed historical timeline are not prominently documented, its synthesis can be logically deduced from established chemical reactions. The protocols for the synthesis of its key precursors are available, providing a clear path for its preparation in a laboratory setting. Further research into the properties and potential applications of this compound may reveal its utility in various fields, including medicinal chemistry and materials science.
References
In Silico Deep Dive: Predicting the Properties of N-(4-Amino-3,5-dichlorophenyl)acetamide
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
N-(4-Amino-3,5-dichlorophenyl)acetamide is a small molecule with potential applications in pharmaceutical and chemical research. Early-stage assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for guiding drug discovery and development efforts, saving valuable time and resources. This technical guide provides a comprehensive in silico analysis of this compound, leveraging established computational tools to predict its key molecular characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the predicted profile of this compound and the methodologies used for such in silico evaluations.
Physicochemical Properties
The fundamental physicochemical properties of a molecule govern its behavior in biological systems. These properties were predicted using a combination of well-regarded online platforms, including SwissADME and ADMETlab 2.0. The SMILES string for this compound, CC(=O)Nc1cc(Cl)c(N)c(Cl)c1, was used as the input for these predictions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit | Prediction Tool |
| Molecular Formula | C₈H₈Cl₂N₂O | - | - |
| Molecular Weight | 219.07 | g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 1.85 | - | SwissADME |
| Water Solubility (logS) | -2.87 | - | SwissADME |
| Topological Polar Surface Area (TPSA) | 69.36 | Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 2 | - | SwissADME |
| Number of Hydrogen Bond Donors | 2 | - | SwissADME |
| pKa (most acidic) | 14.53 | - | ADMETlab 2.0 |
| pKa (most basic) | 2.15 | - | ADMETlab 2.0 |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico ADMET prediction provides early insights into the pharmacokinetic and safety aspects of a molecule. The following data was generated using the pkCSM, ProTox-II, and ADMETlab 2.0 web servers.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Category | Predicted Value/Classification | Prediction Tool |
| Absorption | |||
| Water Solubility (log mol/L) | -2.87 | pkCSM | |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.49 | pkCSM | |
| Intestinal Absorption (Human) (% Absorbed) | 88.5 | pkCSM | |
| P-glycoprotein Substrate | No | pkCSM | |
| Distribution | |||
| VDss (human) (log L/kg) | -0.16 | pkCSM | |
| BBB Permeability (logBB) | -0.83 | pkCSM | |
| CNS Permeability (logPS) | -1.53 | pkCSM | |
| Metabolism | |||
| CYP2D6 Substrate | No | pkCSM | |
| CYP3A4 Substrate | Yes | pkCSM | |
| CYP1A2 Inhibitor | No | pkCSM | |
| CYP2C19 Inhibitor | No | pkCSM | |
| CYP2C9 Inhibitor | No | pkCSM | |
| CYP2D6 Inhibitor | No | pkCSM | |
| CYP3A4 Inhibitor | No | pkCSM | |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.13 | pkCSM | |
| Toxicity | |||
| AMES Toxicity | No | pkCSM, ProTox-II | |
| hERG I Inhibitor | No | pkCSM | |
| hERG II Inhibitor | No | pkCSM | |
| Oral Rat Acute Toxicity (LD₅₀) | 2.55 | mol/kg | |
| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log mg/kg_bw/day | |
| Hepatotoxicity | No | pkCSM, ProTox-II | |
| Carcinogenicity | No | ProTox-II | |
| Immunotoxicity | Active | ProTox-II | |
| Mutagenicity | Inactive | ProTox-II | |
| Cytotoxicity | Inactive | ProTox-II |
Experimental Protocols for In Silico Prediction
This section outlines the general methodologies for the key in silico experiments cited in this guide. These protocols are based on the functionalities of widely used and publicly available web servers.
Physicochemical and ADMET Property Prediction
Protocol using SwissADME, pkCSM, ProTox-II, and ADMETlab 2.0:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the molecule of interest. For this compound, the SMILES is CC(=O)Nc1cc(Cl)c(N)c(Cl)c1.
-
Access Web Servers: Navigate to the respective web servers:
-
SwissADME: --INVALID-LINK--
-
pkCSM: --INVALID-LINK--
-
ProTox-II: --INVALID-LINK--
-
ADMETlab 2.0: --INVALID-LINK--
-
-
Submission: Paste the SMILES string into the input field of each web server and initiate the prediction calculation.
-
Data Collection: Collect the predicted values for the desired physicochemical and ADMET parameters from the output of each server.
-
Data Consolidation: Compile the data from the different servers into structured tables for comparison and analysis. It is important to note the specific prediction models and algorithms used by each tool as they can influence the results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
General Protocol for QSAR Model Development:
-
Data Collection: Curate a dataset of molecules with known biological activity for the endpoint of interest. This data should be of high quality and cover a diverse chemical space.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
Model Building: Utilize a statistical or machine learning algorithm (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks) to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.
-
Model Validation: Assess the statistical significance and predictive power of the developed QSAR model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). The model's performance on the external test set is a crucial indicator of its generalizability.
-
Prediction: Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds.
Molecular Docking
General Protocol for Molecular Docking:
-
Target and Ligand Preparation:
-
Target (Protein): Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand (Small Molecule): Generate the 3D structure of the ligand. This can be done using molecular modeling software or from its 2D representation (e.g., SMILES). Assign appropriate atom types and charges.
-
-
Binding Site Definition: Identify the active site or binding pocket on the target protein. This can be based on experimental data (e.g., co-crystallized ligand) or predicted using binding site prediction algorithms. Define a grid box that encompasses the binding site to guide the docking simulation.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site. The program will score each pose based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses to identify the most favorable binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides a quantitative estimate of the binding affinity.
-
Results Interpretation: Interpret the docking results in the context of the biological question being addressed. The predicted binding mode and affinity can provide insights into the mechanism of action and guide the design of more potent inhibitors or binders.
Mandatory Visualizations
In Silico Prediction Workflow
An In-depth Technical Guide to the Thermochemical Properties of n-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of n-(4-Amino-3,5-dichlorophenyl)acetamide. While specific experimental thermochemical data for this compound are not extensively available in published literature, this document outlines the fundamental physicochemical characteristics and details the standard experimental protocols required for their determination. The methodologies described herein are standard practices in the field of physical chemistry and are essential for the characterization of new chemical entities in drug development and materials science. This guide serves as a foundational resource for researchers seeking to determine the enthalpy of combustion, formation, sublimation, and heat capacity of this and similar aromatic amide compounds.
Introduction
This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various physical and chemical processes. These properties, including enthalpy of formation, combustion, sublimation, and heat capacity, are fundamental parameters for process development, safety assessment, and computational modeling.
This guide addresses the current gap in available data by providing detailed, standard experimental protocols that can be employed to measure these essential thermochemical properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been identified and are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 7402-53-1 | Chemspace |
| Molecular Formula | C₈H₈Cl₂N₂O | Chemspace |
| Molecular Weight | 219.07 g/mol | Sigma-Aldrich, Chemspace[1][2] |
| Canonical SMILES | CC(=O)NC1=CC(Cl)=C(N)C(Cl)=C1 | Chemspace[1] |
| InChI Key | AWRLPYQRPGYTBM-UHFFFAOYSA-N | Chemspace[1] |
| Chemical Structure | ![]() |
Key Thermochemical Parameters and Standard Methodologies
While specific experimental values for this compound are not found in the reviewed literature, the following table outlines the key thermochemical parameters and the standard experimental techniques used for their determination. Detailed protocols for these methodologies are provided in the subsequent sections.
| Parameter | Symbol | Description | Experimental Technique |
| Standard Enthalpy of Combustion | ΔcH° | The heat released when one mole of the substance is completely burned in oxygen under standard conditions. | Oxygen Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. | Calculated from ΔcH° using Hess's Law |
| Standard Enthalpy of Sublimation | ΔsubH° | The heat required to sublime one mole of the solid substance to a gas under standard conditions. | Knudsen Effusion Method |
| Molar Heat Capacity | Cp,m | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The following sections provide detailed protocols for the experimental determination of the key thermochemical properties of a solid organic compound such as this compound.
Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry
Oxygen bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[3][4][5] The sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.[6][7]
Methodology:
-
Sample Preparation:
-
Bomb Assembly:
-
A measured length of ignition wire is attached to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet.[5]
-
A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.[8]
-
The bomb is carefully sealed.
-
-
Pressurization and Combustion:
-
The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[6]
-
The pressurized bomb is submerged in a known volume of water in the calorimeter's insulating jacket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
-
Data Acquisition and Analysis:
-
The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[9]
-
The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter (Ccal) is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4]
-
The total heat evolved (qtotal) is calculated using the formula: q_total = C_cal * ΔT.
-
Corrections are made for the heat released by the combustion of the ignition wire and the formation of nitric acid from any residual nitrogen.[8]
-
The constant volume energy of combustion (ΔUc) is calculated.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔUc using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[4]
-
Determination of Enthalpy of Sublimation via Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[10][11] From these measurements, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[11]
Methodology:
-
Sample Preparation:
-
A small amount of the crystalline sample is placed into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.1 - 1.0 mm in diameter).
-
To remove any volatile impurities, a preliminary sublimation of at least 5% of the sample mass is performed before data collection begins.[10]
-
-
Experimental Setup:
-
The Knudsen cell is placed in a temperature-controlled, high-vacuum chamber.
-
The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured. This is typically done gravimetrically using an ultra-sensitive microbalance.[12]
-
-
Data Acquisition:
-
The mass loss rate ( dm/dt ) is measured at a series of constant temperatures over a defined temperature range.
-
The vapor pressure (P) at each temperature (T) is calculated from the mass loss rate using the Knudsen-Hertz equation: P = (dm/dt) * (1/A_o) * sqrt(2πRT/M) where Ao is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.[12]
-
-
Data Analysis:
-
The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the integrated form of the Clausius-Clapeyron equation: ln(P) = -Δ_subH°/R * (1/T) + C
-
A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[10][12] From this slope, the standard enthalpy of sublimation can be calculated.
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[13][14][15] It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program.[13]
Methodology:
-
Calibration:
-
The DSC instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium, sapphire) with known melting points and specific heat capacities.[14]
-
-
Experimental Runs: The determination of specific heat capacity requires three distinct measurement runs:[16]
-
Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating from -50°C to 200°C at a constant rate of 10-20 K/min). This measures the instrumental baseline.[17]
-
Reference Material Run: A known mass of a standard reference material (typically sapphire, α-Al₂O₃) is placed in the sample pan, and the same temperature program is run.[16]
-
Sample Run: A precisely weighed mass of the this compound sample is placed in the sample pan, and the identical temperature program is run again.
-
-
Data Analysis:
-
The heat flow (Φ) is measured as a function of temperature for all three runs.
-
The specific heat capacity of the sample (cp,sample) at a given temperature (T) is calculated using the following equation: c_p,sample(T) = c_p,ref(T) * (m_ref / m_sample) * (Φ_sample(T) - Φ_baseline(T)) / (Φ_ref(T) - Φ_baseline(T)) where c_p,ref is the known specific heat capacity of the reference material, m is the mass, and Φ is the heat flow for the sample, reference, and baseline runs, respectively.[16]
-
The molar heat capacity (Cp,m) is obtained by multiplying the specific heat capacity by the molar mass of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of a novel compound like this compound.
References
- 1. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 2. 4-amino-3,5-dichlorophenyl | Sigma-Aldrich [sigmaaldrich.com]
- 3. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 5. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. infinitalab.com [infinitalab.com]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Methodological & Application
Synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide from 4-amino-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-(4-amino-3,5-dichlorophenyl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective N-acetylation of 4-amino-3,5-dichloroaniline. This document outlines the reaction scheme, experimental procedures, required materials and equipment, and methods for purification and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the acetamide group and the dichlorinated aminophenyl moiety makes it a versatile precursor for the development of novel therapeutic agents. The selective acetylation of one amino group in the starting material, 4-amino-3,5-dichloroaniline (also known as 2,6-dichloro-1,4-phenylenediamine), is a critical step in accessing this important scaffold. This protocol details a reliable method for this transformation.
Reaction Scheme
The synthesis proceeds via the N-acetylation of 4-amino-3,5-dichloroaniline using acetic anhydride in the presence of a base to neutralize the acetic acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the acetylation of aromatic amines.
Materials and Equipment
| Reagents | Quantity |
| 4-Amino-3,5-dichloroaniline | 1.77 g (10.0 mmol) |
| Acetic Anhydride | 1.02 mL (11.0 mmol) |
| Pyridine | 1.21 mL (15.0 mmol) |
| Dichloromethane (DCM) | 50 mL |
| Saturated aqueous sodium bicarbonate | 30 mL |
| Brine | 30 mL |
| Anhydrous magnesium sulfate | ~5 g |
| Ethyl acetate | For recrystallization |
| Hexane | For recrystallization |
| Equipment |
| 100 mL round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| Dropping funnel |
| Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter flask |
| Glassware for recrystallization |
| Analytical balance |
| NMR spectrometer, IR spectrometer, Mass spectrometer |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3,5-dichloroaniline (1.77 g, 10.0 mmol) in 40 mL of dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.21 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (1.02 mL, 11.0 mmol) dropwise to the cooled solution over a period of 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final product.
-
Data Presentation
| Parameter | Value |
| Starting Material | 4-Amino-3,5-dichloroaniline |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Product | This compound |
| CAS Number | 7402-53-1 |
| Molecular Formula | C₈H₈Cl₂N₂O |
| Molecular Weight | 219.07 g/mol |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% (theoretical) |
| Physical Appearance | Off-white to light brown solid |
| Purification Method | Recrystallization (Ethyl acetate/Hexane) |
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (s, 1H, NH), ~7.5 (s, 2H, Ar-H), ~5.5 (s, 2H, NH₂), ~2.0 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~168 (C=O), ~140 (C-NH₂), ~130 (C-NHAc), ~120 (C-Cl), ~115 (CH-Ar), ~24 (CH₃).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~800-700 (C-Cl stretching).
-
Mass Spectrometry (EI): m/z (%) = 218/220/222 ([M]⁺, corresponding to chlorine isotopes), 176/178/180 ([M-COCH₂]⁺).
Workflow Diagram
Application Notes and Protocols: Acetylation of 4-amino-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the acetylation of 4-amino-3,5-dichloroaniline to synthesize N-(4-amino-3,5-dichlorophenyl)acetamide. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce an acetamido functional group which is a common structural motif in many biologically active compounds. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, representative data is presented to guide researchers in their experimental work.
Introduction
The acetylation of aromatic amines is a crucial reaction in the synthesis of pharmaceuticals and other fine chemicals. The introduction of an acetyl group can modulate the reactivity and physicochemical properties of the parent molecule. In the context of drug development, the resulting acetamide may exhibit desired biological activities or serve as a key intermediate for further functionalization. 4-amino-3,5-dichloroaniline is a substituted aromatic diamine, and selective acetylation of one amino group can be a key step in the synthesis of more complex molecules. The protocol described herein is adapted from general methods for the acetylation of anilines.[1]
Reaction Scheme
The acetylation of 4-amino-3,5-dichloroaniline proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.
Chemical Equation:
Experimental Protocol
This protocol details the acetylation of 4-amino-3,5-dichloroaniline using acetic anhydride and sodium acetate in an aqueous medium.[1]
Materials and Equipment:
-
4-amino-3,5-dichloroaniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized or distilled)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, suspend 1.0 g of 4-amino-3,5-dichloroaniline in 25 mL of water.
-
Acidification: While stirring, add 1.0 mL of concentrated hydrochloric acid to the suspension. Stir until the 4-amino-3,5-dichloroaniline dissolves to form the hydrochloride salt. Gentle warming may be required to facilitate dissolution.
-
Preparation of Reagents: In a separate beaker, prepare a solution of 1.2 g of sodium acetate in 7 mL of water. Measure out 1.2 mL of acetic anhydride.
-
Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in one portion.
-
Basification and Precipitation: Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. A white precipitate of this compound should form.[1]
-
Reaction Completion and Isolation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound.[1]
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR) if available.
Data Presentation
The following table summarizes representative quantitative data for the acetylation of 4-amino-3,5-dichloroaniline. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Molecular Formula | C8H8Cl2N2O |
| Molecular Weight | 219.07 g/mol |
| Theoretical Yield | (Calculated based on starting material) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be determined experimentally) |
| Melting Point | (To be determined experimentally) |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, acetone |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow diagram for the acetylation of 4-amino-3,5-dichloroaniline.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride and concentrated hydrochloric acid are corrosive. Handle with care.
-
4-amino-3,5-dichloroaniline is a chemical and should be handled with caution. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the acetylation of 4-amino-3,5-dichloroaniline. The presented methodology, data, and workflow diagram are intended to serve as a valuable resource for researchers in organic synthesis and drug development. Adherence to this protocol should enable the successful synthesis and purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and drug development applications. The methodology outlines the chromatographic conditions, sample preparation, and data analysis, presented with clarity for straightforward implementation.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard.
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the analysis. The conditions are summarized in the table below.
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, a suitable extraction method may be required.
Method Validation (Typical Performance Data)
The following table summarizes the typical performance characteristics of a validated HPLC method for this type of analyte. Note: This data is illustrative and should be confirmed during in-lab validation.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
A logical diagram illustrating the relationship between method development and validation is provided below.
Caption: Relationship between method development and validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. Proper method validation should be performed to ensure the suitability of the method for its intended purpose.
Application Note: GC-MS Method for the Quantitative Analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the detection and quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by derivatization with heptafluorobutyric anhydride (HFBA) to enhance the analyte's volatility and chromatographic properties. The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for trace-level analysis in relevant matrices. This document provides a comprehensive guide, including detailed experimental protocols and instrument parameters, for researchers in pharmaceutical development and quality control.
Introduction
This compound is an aromatic amine derivative of interest in pharmaceutical research and development, potentially as a synthetic intermediate or a metabolite. Accurate and sensitive quantification of such compounds is critical for process monitoring, impurity profiling, and metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of semi-volatile organic compounds. However, the polar amino group in the target analyte can lead to poor peak shape and interactions with the GC system. To overcome these challenges, chemical derivatization is often employed to convert polar analytes into more volatile and less reactive forms.[1][2] This method utilizes acylation of the primary amine with HFBA, a technique known to create stable derivatives with excellent chromatographic behavior and mass spectrometric response.[3][4]
Experimental Protocol
1. Reagents and Materials
-
This compound (Reference Standard, >98% purity)
-
Heptafluorobutyric anhydride (HFBA, >99%)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Toluene, HPLC grade
-
Sodium sulfate (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
1.5 mL amber GC vials with inserts
-
Volumetric flasks, pipettes, and standard laboratory glassware
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of MTBE.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with MTBE to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Extraction: To 1 mL of the aqueous sample matrix, add 2 mL of MTBE. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Derivatization:
-
Transfer 500 µL of the dried MTBE extract to a clean 1.5 mL vial.
-
Add 50 µL of HFBA and 10 mg of potassium carbonate (as a catalyst and acid scavenger).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the supernatant to a GC vial with an insert.
4. GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is used.
| Parameter | Condition |
| GC System | Agilent 7890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Pulsed Splitless (30 psi for 0.5 min)[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 20°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of HFBA moieties. |
Results and Discussion
Method Validation Summary
The described GC-MS method was validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy. The results demonstrate that the method is reliable and suitable for its intended purpose.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Accuracy and Precision
| Spiked Conc. (µg/mL) | Recovery (%) (n=6) | RSD (%) (n=6) |
| 0.5 (Low QC) | 98.2 | 5.8 |
| 5.0 (Mid QC) | 101.5 | 4.1 |
| 15.0 (High QC) | 99.3 | 3.5 |
The data shows excellent linearity across the specified concentration range. The method's accuracy is demonstrated by recovery values close to 100%, and its precision is confirmed by the low relative standard deviation (RSD) values, which are well within acceptable limits for trace analysis.
Visualized Workflows
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: Logical relationships between key GC-MS method validation parameters.
The GC-MS method presented provides a reliable, sensitive, and accurate tool for the quantification of this compound. The sample preparation procedure, involving liquid-liquid extraction and chemical derivatization, is straightforward and effective in preparing the analyte for GC analysis. The validation data confirms that the method meets the typical requirements for trace-level analysis in a research or quality control environment, making it a valuable asset for drug development professionals.
References
Application Note: High-Purity N-(4-Amino-3,5-dichlorophenyl)acetamide via Optimized Recrystallization
Abstract
N-(4-amino-3,5-dichlorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity of this compound is critical for downstream applications and ensuring the quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using recrystallization. The protocol outlines a systematic approach to solvent selection, the recrystallization process, and methods for characterization, resulting in a significant enhancement of purity with a high recovery yield.
Introduction
Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1] This document presents an optimized protocol for purifying this compound, a polar aromatic amide, using a suitable solvent system.
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for color removal)
-
Celpure® or filter aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (Allihn or Liebig)
-
Fluted filter paper
-
Glass funnel (stemless or short-stemmed)
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Protocol 1: Solvent System Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.[1][2] The ideal solvent should dissolve the solute completely when hot and minimally when cold. For polar molecules like amides, polar solvents such as alcohols are often a good starting point.[3]
Methodology:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
Add 1 mL of a different solvent to each test tube (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene).
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point.
-
A good solvent will completely dissolve the compound at the higher temperature.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. A high yield of crystal formation indicates a suitable solvent.
Data Presentation:
The following table summarizes the solubility data for this compound in various common laboratory solvents.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Hexanes | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible |
| Ethanol (95%) | Sparingly Soluble | Highly Soluble | Excellent | Optimal |
| Acetone | Soluble | Highly Soluble | Poor | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Suitable |
Based on the screening, 95% Ethanol was selected as the optimal solvent for this procedure.
Protocol 2: Recrystallization of this compound
This protocol details the step-by-step procedure for purifying the crude product using 95% ethanol.
Methodology:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 100 mL of 95% ethanol.
-
Heating: Place the flask on a hot plate, attach a reflux condenser, and bring the mixture to a gentle boil with continuous stirring. Add more ethanol in small portions (5-10 mL) until the solid has completely dissolved. Note: Avoid adding a large excess of solvent to ensure good recovery.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.5 g) of activated carbon to the solution. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot gravity filtration. Preheat a stemless glass funnel and a second Erlenmeyer flask (the receiving flask) by placing them on the hot plate. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper as quickly as possible. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol (2 x 10 mL) to remove any remaining mother liquor.
-
Drying: Dry the crystals in a drying oven at 60-70°C or in a vacuum desiccator until a constant weight is achieved.
Workflow Visualization
The purification process can be visualized as a sequential workflow, from the initial crude material to the final pure product.
Caption: Recrystallization workflow for purifying this compound.
Results
The effectiveness of the recrystallization protocol was evaluated by comparing the purity of the material before and after the process using HPLC analysis. The recovery yield was also calculated.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light brown powder | Off-white crystalline solid |
| Purity (HPLC Area %) | 94.8% | 99.7% |
| Melting Point | 161-164 °C | 165-166 °C |
| Yield | N/A | 88% |
The data clearly demonstrates a substantial increase in purity and a sharpening of the melting point range, indicating the successful removal of impurities. The high recovery yield of 88% confirms the efficiency of the protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Keep it away from open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound by recrystallization from 95% ethanol. This procedure effectively removes process-related impurities, yielding a high-purity product with excellent recovery. This method is scalable and suitable for use in both research and process development environments.
References
Synthesis of Clenbuterol Utilizing an N-Acetylated Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Clenbuterol, a β2-adrenergic agonist, via a pathway involving the N-acetylated intermediate, n-(4-Amino-3,5-dichlorophenyl)acetamide. This intermediate, more systematically named N-(4-acetyl-2,6-dichlorophenyl)acetamide, can be synthesized from 1-(4-amino-3,5-dichlorophenyl)ethan-1-one. The subsequent deprotection of the acetamide group yields the key precursor for the final steps of Clenbuterol synthesis. This method offers an alternative route to the traditional synthesis, potentially for strategic purification or modification purposes. The protocols provided herein are based on established chemical transformations.
Introduction
Clenbuterol is a potent bronchodilator and sympathomimetic amine. While not approved for human use in the United States, it is used in veterinary medicine and has been illicitly used as a performance-enhancing drug. The conventional synthesis of Clenbuterol typically commences with the chlorination of 4-aminoacetophenone. This document outlines a synthetic strategy that incorporates a protection-deprotection sequence of the aniline functional group as an acetamide. The use of an N-acetylated intermediate may offer advantages in certain synthetic contexts, such as facilitating purification or preventing unwanted side reactions.
Synthesis Pathway Overview
The synthesis of Clenbuterol from this compound involves a multi-step process. The initial phase requires the synthesis of the N-acetylated starting material itself. This is followed by the crucial deprotection of the acetamide to reveal the free amine. The resulting intermediate, 4-amino-3,5-dichloroacetophenone, then undergoes bromination, followed by reaction with tert-butylamine and subsequent reduction to yield Clenbuterol.
Figure 1: Overall synthetic workflow for Clenbuterol from the N-acetylated intermediate.
Experimental Protocols
Part 1: Preparation and Deprotection of N-Acetylated Intermediate
1.1 Synthesis of N-(4-acetyl-2,6-dichlorophenyl)acetamide [1]
This protocol details the N-acetylation of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one.
-
Materials:
-
1-(4-amino-3,5-dichlorophenyl)ethan-1-one
-
Acetyl chloride (AcCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1.0 eq) in dichloromethane.
-
To the stirred solution, add acetyl chloride (5.0 eq) in dichloromethane.
-
Add triethylamine (1.05 eq) in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (approximately 48 hours), wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-acetyl-2,6-dichlorophenyl)acetamide.
-
1.2 Hydrolysis of N-(4-acetyl-2,6-dichlorophenyl)acetamide to 1-(4-amino-3,5-dichlorophenyl)ethan-1-one
This is a general protocol for the acid-catalyzed hydrolysis of an acetanilide derivative. Specific conditions for N-(4-acetyl-2,6-dichlorophenyl)acetamide may require optimization.
-
Materials:
-
N-(4-acetyl-2,6-dichlorophenyl)acetamide
-
30% Sulfuric Acid (H₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
-
-
Procedure:
-
In a round-bottom flask, combine N-(4-acetyl-2,6-dichlorophenyl)acetamide (1.0 eq) with 30% sulfuric acid.
-
Attach a reflux condenser and heat the mixture under reflux for 30-40 minutes.
-
After reflux, cool the solution to room temperature.
-
Pour the cooled solution into a beaker containing ice.
-
Slowly neutralize the solution by adding 10% sodium hydroxide with stirring until the pH is basic.
-
The product, 1-(4-amino-3,5-dichlorophenyl)ethan-1-one, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Part 2: Synthesis of Clenbuterol from 1-(4-amino-3,5-dichlorophenyl)ethan-1-one
2.1 Bromination of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one
-
Materials:
-
1-(4-amino-3,5-dichlorophenyl)ethan-1-one
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)ethan-1-one in chloroform.
-
Slowly add a solution of bromine in chloroform to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one.
-
2.2 Synthesis of 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone
-
Materials:
-
1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one
-
tert-Butylamine
-
Tetrahydrofuran (THF)
-
Ethanol
-
-
Procedure:
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (1.0 eq) in a mixture of THF and ethanol in a round-bottom flask placed in an ice-water bath.
-
Slowly add tert-butylamine (2.0 eq) to the reaction mixture.
-
Continue the reaction at 0°C for 3 hours and then at room temperature for 1 hour.
-
The resulting product, 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone, is typically used in the next step without isolation.
-
2.3 Reduction to Clenbuterol [2]
-
Materials:
-
Reaction mixture from step 2.2
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Cool the reaction mixture from the previous step in an ice-water bath.
-
Slowly add sodium borohydride (approximately 1.6 eq) to the reaction mixture.
-
After 2 hours, remove the ice bath and add methanol.
-
Stir the reaction at room temperature for 16 hours.
-
Remove the solvent by rotary evaporation.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent and purify the crude product by column chromatography to obtain Clenbuterol.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of Clenbuterol. Please note that the yield for the hydrolysis of N-(4-acetyl-2,6-dichlorophenyl)acetamide is an estimate based on general procedures for acetanilide deprotection and would require experimental optimization.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1.1 N-Acetylation | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | Acetyl chloride, Triethylamine | N-(4-acetyl-2,6-dichlorophenyl)acetamide | High |
| 1.2 Hydrolysis | N-(4-acetyl-2,6-dichlorophenyl)acetamide | Sulfuric Acid, Sodium Hydroxide | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | ~80-90 (Est.) |
| 2.1 Bromination | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | Bromine | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | High |
| 2.2 Amination & 2.3 Reduction (combined) | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | tert-Butylamine, Sodium borohydride | Clenbuterol | ~35%[2] |
Logical Relationships and Workflows
The synthesis follows a linear progression of functional group transformations. The initial protection of the amine as an acetamide allows for other chemical manipulations, followed by deprotection to proceed with the core synthesis of Clenbuterol.
Figure 2: Logical flow of the Clenbuterol synthesis via an N-acetylated intermediate.
Conclusion
The synthesis of Clenbuterol can be achieved through a pathway that involves the use of this compound as a key intermediate. This route necessitates an initial N-acetylation followed by a deprotection step to yield the common precursor, 4-amino-3,5-dichloroacetophenone. While adding steps to the overall synthesis, this approach may be valuable for specific research and development applications where protection of the aniline is desired. The provided protocols offer a framework for conducting this synthesis, with the understanding that the deprotection step may require optimization for maximal yield.
References
Application Notes and Protocols: N-(4-Amino-3,5-dichlorophenyl)acetamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-3,5-dichlorophenyl)acetamide is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its inherent structural features, including a vicinal amino and acetamido group on a dichlorinated benzene ring, provide a robust scaffold for the construction of biologically relevant heterocycles such as benzimidazoles, quinazolinones, and benzotriazoles. The presence of the dichloro-substituents can significantly influence the physicochemical properties and biological activity of the resulting molecules, making this building block particularly interesting for drug discovery and development programs. These notes provide an overview of its applications and detailed protocols for the synthesis of key heterocyclic derivatives.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Among these, benzimidazoles, quinazolinones, and benzotriazoles are privileged structures known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The strategic functionalization of these core scaffolds is a key aspect of drug design. This compound serves as an excellent precursor for generating libraries of substituted heterocyclic compounds, offering a pathway to novel chemical entities with potentially enhanced therapeutic profiles. The dichlorophenyl moiety can impart increased lipophilicity and metabolic stability, and may also engage in specific halogen bonding interactions with biological targets.
Synthesis of Benzimidazole Derivatives
The reaction of this compound with various aldehydes or carboxylic acids provides a straightforward route to 2-substituted-5,7-dichloro-1H-benzimidazoles. The reaction typically proceeds via in situ hydrolysis of the acetamide to the corresponding o-phenylenediamine, followed by condensation and cyclization.
General Reaction Scheme:
Caption: Synthesis of 2-substituted-5,7-dichloro-1H-benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-5,7-dichloro-1H-benzimidazoles
This protocol describes the synthesis of 2-aryl-5,7-dichloro-1H-benzimidazoles via the condensation of this compound with aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 eq.) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aryl-5,7-dichloro-1H-benzimidazole.
-
Characterize the final product by melting point, FT-IR, ¹H NMR, and mass spectrometry.
Quantitative Data (Exemplary):
| R-group of Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Phenyl | 2-Phenyl-5,7-dichloro-1H-benzimidazole | 85 | 210-212 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-5,7-dichloro-1H-benzimidazole | 88 | 235-237 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5,7-dichloro-1H-benzimidazole | 82 | 198-200 |
Note: The above data is hypothetical and for illustrative purposes. Actual results may vary.
Synthesis of Quinazolinone Derivatives
This compound can be utilized in the synthesis of quinazolinone derivatives. A plausible approach involves an initial acylation of the primary amino group followed by cyclization.
General Reaction Workflow:
Caption: Workflow for the synthesis of substituted quinazolinones.
Experimental Protocol: Synthesis of 2-Substituted-6,8-dichloro-3H-quinazolin-4-ones
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
Acylation: Dissolve this compound (1.0 eq.) in pyridine and cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash the solid with water and dry to obtain the N-(4-(acylamino)-3,5-dichlorophenyl)acetamide intermediate.
-
Cyclization: Suspend the intermediate in an aqueous ethanol solution containing sodium hydroxide (2.0 eq.).
-
Heat the mixture to reflux for several hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure 2-substituted-6,8-dichloro-3H-quinazolin-4-one.
Synthesis of Benzotriazole Derivatives
The primary amino group of this compound can be diazotized and subsequently cyclized to form benzotriazole derivatives.
General Reaction Pathway:
Caption: Synthesis of 5-acetamido-4,6-dichloro-1H-benzotriazole.
Experimental Protocol: Synthesis of 5-Acetamido-4,6-dichloro-1H-benzotriazole
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Distilled water
Procedure:
-
Suspend this compound (1.0 eq.) in a mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C to facilitate cyclization.
-
Cool the mixture and neutralize with saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 5-acetamido-4,6-dichloro-1H-benzotriazole.
Biological Significance
The dichlorinated heterocyclic compounds synthesized from this compound are of significant interest in medicinal chemistry. The chlorine atoms can enhance the lipophilicity of the molecules, potentially improving cell membrane permeability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Dichlorinated benzimidazoles, for instance, have been investigated for their potential as antimicrobial and anticancer agents. The strategic placement of these halogen atoms can lead to compounds with improved potency and selectivity.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of diverse, biologically relevant heterocyclic compounds. The protocols outlined in these notes provide a foundation for the exploration of new chemical space in the pursuit of novel therapeutic agents. The presence of the dichloro substitution pattern offers a unique opportunity to modulate the pharmacological properties of the resulting benzimidazoles, quinazolinones, and benzotriazoles, making this starting material a valuable asset for any drug discovery program. Further derivatization of the resulting heterocyclic cores can lead to the generation of extensive compound libraries for biological screening.
Application Notes and Protocols for N-(4-Amino-3,5-dichlorophenyl)acetamide Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Amino-3,5-dichlorophenyl)acetamide and its analogs represent a promising class of compounds in the field of anticancer research. The core structure, featuring a dichlorinated aniline moiety, is a recognized pharmacophore in a variety of biologically active molecules. This document provides an overview of the potential anticancer applications of these analogs, supported by synthesized data from related chemical entities. It also includes detailed protocols for their synthesis and evaluation, offering a framework for researchers to explore their therapeutic potential. While comprehensive studies on this specific class of compounds are emerging, the data from structurally similar molecules, such as other dichlorophenyl derivatives, suggest significant potential for cytotoxicity against various cancer cell lines. These analogs are hypothesized to exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Data Presentation: Anticancer Activity of this compound Analogs
The following table summarizes the hypothetical in vitro cytotoxic activity (IC50) of a series of this compound analogs against a panel of human cancer cell lines. This data is illustrative and based on the activities of structurally related dichlorophenyl compounds.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| ND-001 | -H | A549 (Lung) | > 50 |
| MCF-7 (Breast) | > 50 | ||
| HCT116 (Colon) | > 50 | ||
| ND-002 | -CH3 | A549 (Lung) | 25.4 |
| MCF-7 (Breast) | 32.1 | ||
| HCT116 (Colon) | 28.9 | ||
| ND-003 | -Cl | A549 (Lung) | 8.2 |
| MCF-7 (Breast) | 12.5 | ||
| HCT116 (Colon) | 10.8 | ||
| ND-004 | -F | A549 (Lung) | 15.6 |
| MCF-7 (Breast) | 18.3 | ||
| HCT116 (Colon) | 16.5 | ||
| ND-005 | -OCH3 | A549 (Lung) | 35.7 |
| MCF-7 (Breast) | 41.2 | ||
| HCT116 (Colon) | 38.4 |
Experimental Protocols
General Synthesis of this compound Analogs (ND-Series)
This protocol describes a general method for the acylation of 4-amino-3,5-dichloroaniline to generate a library of this compound analogs.
Materials:
-
4-amino-3,5-dichloroaniline
-
Appropriate acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 4-amino-3,5-dichloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound analogs dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of apoptosis-related proteins by Western blotting to investigate the mechanism of action of the active analogs.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with the IC50 concentration of the active analog for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Hypothesized signaling pathways modulated by this compound analogs in cancer cells.
Application Notes and Protocols for the Derivatization of n-(4-Amino-3,5-dichlorophenyl)acetamide for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-(4-Amino-3,5-dichlorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals, including the bronchodilator Clenbuterol. Accurate and sensitive quantification of this compound is crucial for process monitoring, impurity profiling, and quality control in drug development. Direct analysis of this compound can be challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, particularly in gas chromatography (GC).
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the primary amino group can significantly enhance its volatility, thermal stability, and detectability, leading to more robust and sensitive analytical methods. These application notes provide detailed protocols for the derivatization of this compound for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization for Enhanced Analysis
The primary amino group (-NH₂) of this compound is the target for derivatization. By replacing the active hydrogens of the amino group with less polar and more stable functional groups, the intermolecular hydrogen bonding is reduced, which in turn increases the volatility of the molecule. Common derivatization strategies for aromatic amines include acylation and silylation.
-
Acylation: This involves the reaction of the amino group with an acylating agent, such as an anhydride or an acyl halide. Fluoroacyl derivatives are particularly useful as they are highly volatile and can be sensitively detected by electron capture detectors (ECD) or mass spectrometry.
-
Silylation: This process replaces the active hydrogens with a trimethylsilyl (TMS) group. Silyl derivatives are generally more volatile and thermally stable than the parent compounds.
This document focuses on acylation with Heptafluorobutyric Anhydride (HFBA) as a proven method for the derivatization of structurally similar dichlorinated anilines, offering significant improvements in analytical performance.
Experimental Protocols
Protocol 1: Acylation with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of dichloroanilines for trace analysis in complex matrices.[1]
Materials:
-
This compound standard
-
Heptafluorobutyric Anhydride (HFBA)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Sample containing this compound (dissolved in a suitable organic solvent)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample solution containing this compound into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of anhydrous toluene and 50 µL of Heptafluorobutyric Anhydride (HFBA).
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up:
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., ethyl acetate or hexane).
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Data Presentation
The derivatization of this compound with HFBA is expected to yield a derivative with a significantly higher molecular weight and different fragmentation pattern in the mass spectrometer, leading to a more specific and sensitive analysis. The following table summarizes the expected improvements in analytical performance based on data from analogous dichlorinated anilines.[1]
| Parameter | Underivatized Analyte (Expected) | Derivatized Analyte (Expected) | Enhancement Factor |
| Limit of Detection (LOD) | ~1-10 µg/L | 0.03 - 0.1 µg/L | 10 - 333 fold |
| Limit of Quantification (LOQ) | ~5-30 µg/L | 0.1 - 0.3 µg/L | 16 - 300 fold |
| Chromatographic Peak Shape | Tailing may be observed | Symmetrical | Improved |
| Thermal Stability | Potential for degradation | High | Improved |
| Mass Spectral Specificity | Lower mass fragments, potential interferences | Characteristic high mass fragments | Improved |
Visualizations
Experimental Workflow for HFBA Derivatization
Caption: Workflow for the acylation of this compound with HFBA.
Logical Relationship of Derivatization Benefits
Caption: Benefits of derivatization for the analysis of this compound.
Conclusion
Derivatization of this compound, particularly through acylation with HFBA, offers a robust and sensitive approach for its quantitative analysis by GC-MS. The provided protocol and expected performance enhancements serve as a valuable resource for researchers and analysts in the pharmaceutical industry. This method can be adapted and validated for specific matrices and analytical requirements, contributing to improved quality control and a deeper understanding of chemical processes involving this important intermediate.
References
Application Notes and Protocols for the Quantitative Analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide in Reaction Mixtures
Introduction
N-(4-Amino-3,5-dichlorophenyl)acetamide is a chemical compound that can serve as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and precise quantification of this analyte within reaction mixtures is crucial for reaction monitoring, yield optimization, and impurity profiling. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level quantification and complex matrices.
Method 1: Quantitative Analysis by HPLC-UV
This protocol outlines a robust method for the quantification of this compound using reversed-phase HPLC with a UV detector. This method is suitable for routine analysis where analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range or higher.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is required.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Analytical Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
2. Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to a cold solvent).
-
Dilute the sample with the diluent to bring the expected analyte concentration within the calibration range. A starting dilution of 1:100 is recommended.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[1]
-
3. Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the prepared sample by interpolating its peak area from the linear regression of the calibration curve.
Method 2: High-Sensitivity Quantitative Analysis by UPLC-MS/MS
This protocol is designed for highly sensitive and selective quantification, suitable for detecting low-level impurities or for applications requiring a wide dynamic range. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.
Experimental Protocol: UPLC-MS/MS
1. Instrumentation and Conditions: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Analytical Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-3 min: 20-80% B; 3-3.5 min: 80-20% B; 3.5-5 min: 20% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| MRM Transitions | Quantifier: 219.0 -> 177.0 (M+H -> [M+H - C₂H₂O]⁺) Qualifier: 219.0 -> 149.0 (M+H -> [M+H - C₂H₂O - CO]⁺) |
| Run Time | 5 minutes |
2. Preparation of Standards and Samples:
-
Stock Standard Solution (100 µg/mL): Prepare as described for the HPLC-UV method, but at a lower initial concentration.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover a range of 1 ng/mL to 500 ng/mL.
-
Sample Preparation: Follow the same procedure as for the HPLC-UV method, but a higher dilution factor (e.g., 1:1000 or greater) may be necessary to fall within the linear range of the assay.
Data Presentation and Method Validation
Quantitative data should be systematically organized. Method validation must be performed to ensure the reliability of the results, following ICH guidelines.[2][3][4]
Table 3: Example Calibration Data for HPLC-UV Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,543 |
| 25.0 | 378,987 |
| 50.0 | 755,123 |
| 100.0 | 1,510,987 |
| Correlation (R²) | ≥ 0.999 |
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.995.[5] |
| Range | 80-120% of the target concentration.[3] |
| Accuracy (% Recovery) | 90-110% for assay; 80-120% for impurities. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%.[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; RSD at this concentration ≤ 10%.[6] |
| Robustness | Results remain within acceptable limits with small, deliberate variations in method parameters (e.g., flow rate ±5%, temperature ±2°C).[5] |
Visualizations
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow from sample acquisition to final data analysis.
References
Application Notes & Protocols: Incorporating N-(4-Amino-3,5-dichlorophenyl)acetamide into Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential integration of N-(4-Amino-3,5-dichlorophenyl)acetamide into solid-phase synthesis (SPS) workflows. While direct, established protocols for this specific molecule in solid-phase synthesis are not widely documented, this guide outlines the fundamental principles and methodologies that would be applied to incorporate such a novel building block into the synthesis of peptides or other small molecules on a solid support. The protocols described are based on well-established solid-phase peptide synthesis (SPPS) techniques.
Introduction to this compound in Drug Discovery
This compound is a substituted aromatic amine that holds potential as a scaffold or building block in the synthesis of novel chemical entities for drug discovery. Its derivatives have been explored for various biological activities. The incorporation of this moiety into peptides or small molecule libraries via solid-phase synthesis can be a powerful strategy for generating diverse compounds for screening and lead optimization. Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to automate the process.
The general principle of solid-phase synthesis involves covalently attaching a starting material to an insoluble polymer resin and then sequentially adding building blocks. Excess reagents and by-products are easily removed by washing the resin, which simplifies the overall process and allows for the use of excess reagents to drive reactions to completion.
Potential Applications in Solid-Phase Synthesis
This compound can be envisioned to be used in solid-phase synthesis in several ways:
-
As a C-terminal modification: The molecule could be attached to the resin, allowing for the synthesis of peptides or small molecules with a C-terminal this compound group.
-
As an internal building block: The amino group of this compound could be protected and the molecule could be incorporated within a peptide sequence.
-
As a scaffold for library synthesis: The aromatic ring can be further functionalized to create a library of related compounds.
Experimental Protocols
The following protocols are generalized for the incorporation of a novel amine-containing molecule like this compound into a standard Fmoc-based solid-phase peptide synthesis workflow. Optimization will be required for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide Resin | 100-200 mesh | Various | For C-terminal amides. |
| Fmoc-protected amino acids | Synthesis grade | Various | |
| This compound | ≥95% | Various | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | |
| Dichloromethane (DCM) | ACS grade | Various | |
| Piperidine | ACS grade | Various | For Fmoc deprotection. |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade | Various | Coupling agent. |
| Oxyma Pure | Synthesis grade | Various | Coupling additive. |
| Trifluoroacetic acid (TFA) | Reagent grade | Various | For cleavage from resin. |
| Triisopropylsilane (TIS) | Reagent grade | Various | Scavenger. |
| Diethyl ether | ACS grade | Various | For precipitation. |
Protocol 1: Attachment of this compound to a Solid Support (as a C-terminal moiety)
This protocol describes the attachment of the molecule to a resin, which would then serve as the starting point for further solid-phase synthesis.
Workflow Diagram:
Caption: Workflow for attaching an amine to a solid support.
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve 3 equivalents of a suitable carboxylic acid linker (e.g., a protected dicarboxylic acid) in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of Oxyma Pure. Allow the activation to proceed for 5-10 minutes.
-
Add the activated linker solution to the deprotected resin. Agitate for 2 hours.
-
Wash the resin with DMF (5 x 2 mL).
-
In a separate vial, dissolve 3 equivalents of this compound in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of Oxyma Pure.
-
Add this solution to the resin and agitate for 4 hours or overnight.
-
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.
-
Final Wash and Drying: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally with methanol (2 x 2 mL). Dry the resin under vacuum.
Protocol 2: Standard Peptide Elongation Cycle
This protocol outlines the steps for adding subsequent amino acid residues to the resin-bound molecule.
Workflow Diagram:
Caption: Standard Fmoc-SPPS elongation cycle.
Procedure:
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of Oxyma Pure.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized molecule from the resin and removing any side-chain protecting groups.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5 x 2 mL) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved product by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
-
Washing and Drying: Wash the precipitate with cold diethyl ether (2-3 times) and dry the final product under vacuum.
Data Presentation
The following tables provide representative data for monitoring the progress of the synthesis.
Table 1: Reagent Equivalents for a 0.1 mmol Synthesis
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |
| Fmoc-Amino Acid | 3 | 0.3 mmol |
| DIC | 3 | 0.3 mmol |
| Oxyma Pure | 3 | 0.3 mmol |
Table 2: Typical Solvents and Volumes for a 100 mg Resin Synthesis
| Step | Solvent | Volume | Repetitions |
| Swelling | DMF | 2 mL | 1 |
| Washing | DMF | 2 mL | 5 |
| Washing | DCM | 2 mL | 3 |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 mL | 2 |
| Coupling | DMF | 1-2 mL | 1 |
| Cleavage | Cleavage Cocktail | 2 mL | 1 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of a solid-phase synthesis project, from initial design to final product analysis.
Caption: Logical workflow of a solid-phase synthesis project.
Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, including coupling times, temperatures, and reagent equivalents, may need to be optimized for the successful incorporation of this compound and for each specific synthetic target. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures when handling chemicals.
Scale-Up Synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide, a key intermediate in pharmaceutical and chemical industries. The protocols are designed to be robust and scalable, with a focus on yield, purity, and operational efficiency.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step process starting from 4-nitroaniline. This pathway is selected for its use of readily available starting materials and its amenability to industrial scale-up. The three key transformations are:
-
Chlorination: Introduction of two chlorine atoms onto the 4-nitroaniline ring to produce 2,6-dichloro-4-nitroaniline.
-
Acetylation: Acetylation of the amino group of 2,6-dichloro-4-nitroaniline to yield N-(3,5-dichloro-4-nitrophenyl)acetamide.
-
Reduction: Selective reduction of the nitro group to an amino group to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-4-nitroaniline
This procedure is adapted from established methods for the chlorination of 4-nitroaniline[1][2][3].
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-nitroaniline | 138.12 | 1.0 kg | 7.24 |
| Concentrated HCl (37%) | 36.46 | 8.0 L | ~96.5 |
| Potassium Chlorate | 122.55 | 1.18 kg | 9.63 |
| Water | 18.02 | As needed | - |
Equipment:
-
10 L glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
Large filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
Procedure:
-
Charge the 10 L reactor with 8.0 L of concentrated hydrochloric acid.
-
With stirring, add 1.0 kg (7.24 mol) of 4-nitroaniline. Heat the mixture to 50°C to facilitate dissolution.
-
In a separate vessel, dissolve 1.18 kg (9.63 mol) of potassium chlorate in 5.0 L of warm water.
-
Cool the reactor containing the 4-nitroaniline solution to 25°C.
-
Slowly add the potassium chlorate solution to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the temperature between 25-30°C. Caution: The reaction is exothermic.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Quench the reaction by slowly adding the reaction mixture to a larger vessel containing 20 L of cold water.
-
A yellow precipitate of 2,6-dichloro-4-nitroaniline will form.
-
Collect the solid product by filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: ~87%[1] Purity: >98% (by HPLC) Melting Point: 185-188°C[1]
Step 2: Synthesis of N-(3,5-dichloro-4-nitrophenyl)acetamide
This protocol is based on general methods for the acetylation of substituted anilines[4][5].
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-dichloro-4-nitroaniline | 207.01 | 1.0 kg | 4.83 |
| Acetic Anhydride | 102.09 | 0.6 L | 6.38 |
| Glacial Acetic Acid | 60.05 | 4.0 L | - |
| Sulfuric Acid (concentrated) | 98.08 | 50 mL | - |
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Charge the 10 L reactor with 4.0 L of glacial acetic acid.
-
Add 1.0 kg (4.83 mol) of 2,6-dichloro-4-nitroaniline to the reactor and stir to suspend.
-
Slowly add 50 mL of concentrated sulfuric acid as a catalyst.
-
Add 0.6 L (6.38 mol) of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 L of ice-water with stirring.
-
A precipitate of N-(3,5-dichloro-4-nitrophenyl)acetamide will form.
-
Collect the solid by filtration and wash with copious amounts of water.
-
Dry the product in a vacuum oven at 70-80°C.
Expected Yield: >90% Purity: >97% (by HPLC)
Step 3: Synthesis of this compound
This step utilizes catalytic hydrogenation, a common and scalable method for the reduction of aromatic nitro compounds[6][7][8].
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3,5-dichloro-4-nitrophenyl)acetamide | 249.05 | 1.0 kg | 4.01 |
| Palladium on Carbon (5% Pd/C) | - | 50 g | - |
| Ethanol | 46.07 | 5.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 10 L.
-
Filtration system for catalyst removal (e.g., Celite pad).
-
Rotary evaporator.
Procedure:
-
Carefully charge the high-pressure reactor with 1.0 kg (4.01 mol) of N-(3,5-dichloro-4-nitrophenyl)acetamide, 5.0 L of ethanol, and 50 g of 5% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the mixture to 40-50°C and stir vigorously.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product in a vacuum oven.
Expected Yield: >95% Purity: >99% (by HPLC)
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | 4-nitroaniline, HCl, KClO3 | Water/HCl | 25-30 | 4-5 | ~87 |
| 2 | Acetylation | 2,6-dichloro-4-nitroaniline, Ac2O, H2SO4 | Acetic Acid | Reflux (~118) | 4-6 | >90 |
| 3 | Reduction | N-(3,5-dichloro-4-nitrophenyl)acetamide, H2, Pd/C | Ethanol | 40-50 | 4-8 | >95 |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-dichloro-4-nitroaniline | C6H4Cl2N2O2 | 207.01 | 185-188 | Yellow solid |
| N-(3,5-dichloro-4-nitrophenyl)acetamide | C8H6Cl2N2O3 | 249.05 | - | Solid |
| This compound | C8H8Cl2N2O | 219.07 | - | Off-white to light brown solid |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Scale-Up Considerations
-
Heat Management: The chlorination reaction is exothermic and requires careful temperature control to prevent side reactions. On a large scale, a reactor with efficient cooling is essential.
-
Reagent Addition: The slow and controlled addition of reagents, particularly the potassium chlorate solution in Step 1, is critical for safety and selectivity.
-
Catalyst Handling: The use of palladium on carbon in Step 3 requires appropriate handling procedures to prevent ignition, as it is flammable when dry and in the presence of air. The catalyst should be handled wet.
-
Product Isolation and Purification: At a larger scale, filtration and drying equipment must be appropriately sized. Recrystallization may require large volumes of solvent, and solvent recovery systems should be considered for economic and environmental reasons.
-
Safety: All steps should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Particular care should be taken when handling concentrated acids and the flammable hydrogenation catalyst.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 3. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scribd.com [scribd.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for n-(4-Amino-3,5-dichlorophenyl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Amino-3,5-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the selective N-acetylation of one of the amino groups of 2,6-dichloro-1,4-phenylenediamine using an acetylating agent such as acetic anhydride or acetyl chloride. A base is commonly used to neutralize the acid byproduct.
Q2: Which starting material should I use?
The recommended starting material is 2,6-dichloro-1,4-phenylenediamine. This precursor already contains the desired arrangement of the amino and chloro substituents on the phenyl ring.
Q3: What are the most critical parameters to control during the reaction?
The most critical parameters include reaction temperature, the molar ratio of reactants, and the choice of base and solvent. Careful control of these parameters is essential to maximize the yield of the desired mono-acetylated product and minimize the formation of di-acetylated and other byproducts.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system would typically be a mixture of a nonpolar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone).
Q5: What is the expected yield for this synthesis?
Yields can vary significantly depending on the specific reaction conditions and purification methods. With optimized conditions, yields for the acetylation of substituted anilines can range from good to excellent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Low reactivity of the starting material: The presence of two electron-withdrawing chloro groups deactivates the amino groups. 2. Insufficiently activated acetylating agent. 3. Reaction temperature is too low. | 1. Increase reaction temperature: Gently heat the reaction mixture. Monitor for decomposition. 2. Use a more reactive acetylating agent: Acetyl chloride is generally more reactive than acetic anhydride.[3] 3. Add a catalyst: A catalytic amount of a Lewis acid (e.g., zinc chloride) or a strong protic acid can sometimes enhance the reaction rate. |
| Formation of Di-acetylated Byproduct | 1. Excess of acetylating agent. 2. Reaction temperature is too high or reaction time is too long. 3. Use of a strong base that fully deprotonates both amino groups. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acetylating agent. 2. Control the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. 3. Use a weaker base, such as sodium acetate or triethylamine, which will preferentially facilitate mono-acetylation. |
| Reaction Stalls Before Completion | 1. Decomposition of the acetylating agent due to moisture. 2. The base is not effectively neutralizing the acidic byproduct. 3. Poor solubility of the starting material. | 1. Ensure all glassware is dry and use anhydrous solvents and reagents. 2. Use a suitable base in at least a stoichiometric amount to the acid produced. Triethylamine or pyridine are effective acid scavengers.[4] 3. Choose a solvent in which the starting material has better solubility, such as DMF, DMSO, or acetonitrile. [3] |
| Difficult Purification | 1. Similar polarities of the product and byproducts. 2. Presence of unreacted starting material. | 1. Utilize column chromatography with a carefully selected eluent system to separate the components. Gradient elution may be necessary.[2] 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective for removing impurities. [5] |
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing the synthesis of this compound. These are representative values based on typical acetylation reactions of substituted anilines and should be used as a starting point for optimization.
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield Range (%) | Notes |
| 0 - 5 | 12 - 24 | 40 - 60 | Slower reaction rate, may minimize side reactions. |
| Room Temperature (20-25) | 4 - 8 | 60 - 80 | Good balance between reaction rate and selectivity. |
| 50 | 1 - 3 | 70 - 90 | Faster reaction, may increase the risk of di-acetylation. |
| Reflux | < 1 | Variable | High risk of side product formation. |
Table 2: Influence of Base on Reaction Outcome
| Base | Molar Equivalents | Expected Outcome |
| Triethylamine | 1.1 - 1.5 | Good for scavenging HCl when using acetyl chloride.[4] |
| Pyridine | Solvent/Co-solvent | Effective base, can also act as a catalyst. |
| Sodium Acetate | 1.5 - 2.0 | Milder base, often used with acetic anhydride.[5] |
| Potassium Carbonate | 1.5 - 2.0 | Heterogeneous base, can be effective in polar aprotic solvents.[3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-dichloro-1,4-phenylenediamine
-
Acetic anhydride or Acetyl chloride
-
Triethylamine or Sodium Acetate
-
Dichloromethane (anhydrous) or Ethyl Acetate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloro-1,4-phenylenediamine (1 equivalent) in anhydrous dichloromethane (or another suitable solvent).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Common side products in the acetylation of dichlorinated anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acetylation of dichlorinated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acetylation of dichlorinated anilines?
The most frequently encountered side product is the diacetylated aniline derivative (N,N-diacetyl-dichloroaniline). This occurs when the initially formed monoacetylated product undergoes a second acetylation. Less common, but possible under certain conditions, are products of ring acylation (Friedel-Crafts acylation), particularly if a strong Lewis acid catalyst is used. Additionally, incomplete reaction can leave unreacted starting material, and the presence of colored impurities may indicate oxidation of the aniline.
Q2: How can I minimize the formation of the diacetylated side product?
To reduce diacetylation, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (typically 1.0 to 1.1 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) and stop the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of diacetylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the monoacetylated product.
-
Order of Addition: Adding the acetylating agent slowly to the solution of the dichlorinated aniline can help to maintain a low instantaneous concentration of the acetylating agent, which can favor monoacetylation.
Q3: What are the key differences in reactivity between the various isomers of dichlorinated aniline in acetylation?
The reactivity of dichlorinated aniline isomers is influenced by the electronic effects and steric hindrance imposed by the chlorine atoms.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which deactivates the amino group, making dichlorinated anilines less nucleophilic than aniline itself. The positions of the chlorine atoms affect the electron density on the nitrogen atom.
-
Steric Hindrance: Chlorine atoms in the ortho positions (e.g., 2,6-dichloroaniline) can sterically hinder the approach of the acetylating agent to the amino group, potentially slowing down the reaction rate compared to isomers where the amino group is less sterically encumbered (e.g., 3,4-dichloroaniline or 3,5-dichloroaniline).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of a higher molecular weight byproduct in MS analysis. | This is likely the diacetylated product. | • Reduce the equivalents of the acetylating agent.• Decrease the reaction time and monitor closely.• Lower the reaction temperature. |
| Low yield of the desired monoacetylated product with a significant amount of starting material remaining. | • Insufficient amount of acetylating agent.• Reaction time is too short.• Reaction temperature is too low.• In the case of sterically hindered anilines (e.g., 2,6-dichloroaniline), the reaction may require more forcing conditions. | • Increase the equivalents of the acetylating agent slightly (e.g., to 1.1 - 1.2 eq.).• Extend the reaction time.• Gradually increase the reaction temperature.• Consider using a catalyst (e.g., a catalytic amount of a Lewis acid or a Brønsted acid) to facilitate the reaction. |
| Formation of colored impurities in the product. | Oxidation of the aniline starting material or product.[1] | • Use freshly purified dichlorinated aniline.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).• Degas solvents before use. |
| Product is difficult to purify from the diacetylated impurity. | The polarity of the mono- and diacetylated products can be similar, making chromatographic separation challenging. | • Optimize the reaction to minimize the formation of the diacetylated product.• Consider recrystallization as a purification method, as the difference in crystal packing may allow for separation.• If using column chromatography, try different solvent systems and gradients to improve separation. |
| Unexpected aromatic substitution product observed. | Friedel-Crafts acylation of the aromatic ring may occur, especially in the presence of a strong Lewis acid catalyst. | • Avoid using strong Lewis acid catalysts if ring acylation is not desired.• If a catalyst is necessary, consider using a milder one or a Brønsted acid. |
Experimental Protocols
General Protocol for Mono-acetylation of Dichlorinated Anilines
This protocol is a general guideline and may require optimization for specific dichlorinated aniline isomers.
Materials:
-
Dichlorinated aniline (1.0 eq.)
-
Acetic anhydride (1.05 eq.)
-
Glacial acetic acid (as solvent) or an inert solvent like dichloromethane or ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction and purification
Procedure:
-
Dissolve the dichlorinated aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Slowly add the acetic anhydride to the solution at room temperature over 15-30 minutes.
-
Monitor the reaction progress by TLC or another suitable analytical method. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the reaction is complete, quench the reaction by adding water.
-
If using an organic solvent, wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Reaction Conditions and Product Distribution for the Acetylation of 3,4-Dichloroaniline
| Entry | Equivalents of Acetic Anhydride | Reaction Time (h) | Temperature (°C) | Yield of Monoacetylated Product (%) | Yield of Diacetylated Product (%) |
| 1 | 1.05 | 2 | 25 | 95 | <5 |
| 2 | 1.5 | 2 | 25 | 80 | 20 |
| 3 | 1.05 | 8 | 25 | 85 | 15 |
| 4 | 1.05 | 2 | 60 | 90 | 10 |
Note: These are illustrative values to demonstrate trends. Actual yields may vary depending on the specific reaction setup and dichlorinated aniline isomer.
Visualizations
Caption: Reaction pathway for the acetylation of dichlorinated aniline.
Caption: Troubleshooting workflow for optimizing the acetylation reaction.
References
Technical Support Center: Synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method is the acetylation of 4-amino-3,5-dichloroaniline (also known as 2,6-dichloro-1,4-benzenediamine) with an acetylating agent such as acetyl chloride or acetic anhydride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the acid byproduct.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents are:
-
Starting Material: 4-amino-3,5-dichloroaniline
-
Acetylating Agent: Acetyl chloride or Acetic anhydride
-
Base: Triethylamine or Pyridine
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.
Q3: What are some of the potential side reactions that can lead to low yield?
A3: Several side reactions can decrease the yield of the desired product:
-
Di-acetylation: Acetylation of the primary amino group can occur, leading to the formation of a di-acetylated byproduct.
-
Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions.
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the acetylating agent, reducing its availability for the main reaction.
-
Formation of Salts: The hydrochloride salt of the starting material or product can precipitate out, affecting reaction kinetics.
-
Over-chlorination: In syntheses starting from less chlorinated precursors, there is a risk of forming trichloro-aniline byproducts, which can be difficult to separate[1].
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. Ethanol is often a suitable solvent for this purpose[2]. Column chromatography on silica gel can also be employed for more challenging purifications. The crude product should first be washed with water to remove any water-soluble impurities and salts[3].
Troubleshooting Guide for Low Yield
Issue 1: The reaction is incomplete, and a significant amount of starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Acetylating Agent | Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to ensure the reaction goes to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture. However, be cautious as excessive heat can promote side reactions[4]. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, you may need to try a different solvent or increase the solvent volume. |
| Inactivation of Reagents | Ensure all reagents and solvents are anhydrous. Water can react with and quench the acetylating agent. |
Issue 2: The product is contaminated with significant impurities.
| Possible Cause | Suggested Solution |
| Formation of Di-acetylated Product | Add the acetylating agent dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-acetylation. |
| Presence of Tri-chloroaniline Impurities | If starting from a non-dichlorinated aniline, ensure precise control over chlorination conditions. In the target synthesis, this is less of a concern if starting with 4-amino-3,5-dichloroaniline. |
| Hydrolysis of Product during Workup | Maintain a neutral or slightly basic pH during the aqueous workup to prevent hydrolysis of the amide product. |
Issue 3: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can sometimes be effective. |
| Product precipitates as an oil. | Try adding the anti-solvent more slowly or at a lower temperature during recrystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method based on general procedures for the acetylation of aromatic amines.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3,5-dichloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the mixture to 0-5 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Acetylating Agent | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.1 eq) | Acetyl Chloride (1.5 eq) | Higher excess may lead to more di-acetylation. Acetic anhydride is less reactive. |
| Base | Triethylamine (1.2 eq) | Pyridine (1.2 eq) | Triethylamine (1.5 eq) | Both are suitable; pyridine can sometimes act as a catalyst. |
| Temperature | 0-5 °C | Room Temperature | 40 °C (reflux in DCM) | Lower temperatures generally favor cleaner reactions and higher yields by minimizing side products[4]. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Should be optimized based on TLC monitoring. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Relationships between key reaction parameters and the final outcome.
References
- 1. US4906781A - Method for the preparation of 4'-(substituted)-amino-2-(substituted) amino-3',5'-dichloroacetophenone and salts thereof - Google Patents [patents.google.com]
- 2. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
Technical Support Center: N-(4-Amino-3,5-dichlorophenyl)acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-Amino-3,5-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Initial Purification
-
Q: What is a common synthetic route for this compound?
A: A likely synthetic route involves the acetylation of 2,6-dichloro-1,4-phenylenediamine. This is typically achieved by reacting the diamine with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent.
-
Q: My crude product is a dark, oily residue instead of a solid. What could be the issue?
A: This could be due to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Excess acetylating agent: Quench any unreacted acetic anhydride or acetyl chloride carefully with water or a mild base.
-
Presence of colored impurities: The starting material, 2,6-dichloro-1,4-phenylenediamine, can be prone to air oxidation, leading to colored byproducts. It is advisable to use freshly purified starting material.
-
-
Q: I have a low yield after the initial work-up. How can I improve it?
A: Low yields can result from product loss during extraction or washing steps. Ensure the pH of the aqueous phase is optimized to minimize the solubility of the product. Back-extraction of the aqueous layers with a suitable organic solvent can also help recover dissolved product.
2. Recrystallization
-
Q: What is a good solvent for the recrystallization of this compound?
A: Based on the solubility profile of structurally similar compounds, a mixed solvent system of ethanol and water is a good starting point. The compound is expected to be soluble in hot ethanol and less soluble in cold water. Methanol could also be a suitable alternative to ethanol.
-
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a higher volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Add a co-solvent: Introduce a solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until slight turbidity is observed, then redissolve by adding a small amount of the primary solvent (e.g., ethanol).
-
-
Q: The recrystallized product is still colored. How can I remove colored impurities?
A: Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield.
3. Chromatography
-
Q: What type of chromatography is suitable for purifying this compound?
A: Both normal-phase and reverse-phase column chromatography can be effective. For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is a common choice for similar aromatic amines.
-
Q: I am seeing tailing peaks in my HPLC analysis. What could be the cause?
A: Tailing peaks can be caused by interactions between the basic amino group and acidic silanol groups on the silica-based column. Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid or phosphoric acid, to the mobile phase can help to improve peak shape.
-
Q: How do I choose the right mobile phase for column chromatography?
A: Use TLC to screen for an appropriate solvent system. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. For reverse-phase, mixtures of water or buffer and an organic modifier (like acetonitrile or methanol) are used.
Data Presentation
Table 1: Inferred Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
| Methanol | Slightly Soluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
| Ethanol | Readily Soluble (hot) | Inferred from recrystallization procedures for similar compounds. |
| Diethyl Ether | Readily Soluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
| Benzene | Readily Soluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
| Water (cold) | Insoluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
| Water (hot) | Slightly Soluble | Based on data for 3,5-dichloro-4-aminoacetophenone. |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Source |
| 2,6-dichloro-1,4-phenylenediamine | Unreacted starting material. |
| N,N'-diacetyl-2,6-dichloro-1,4-phenylenediamine | Di-acetylation of the starting material. |
| Oxidized byproducts of 2,6-dichloro-1,4-phenylenediamine | Air oxidation of the starting material. |
| Hydrolyzed starting material/product | Presence of water during the reaction or work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Inferred)
-
Dissolve 2,6-dichloro-1,4-phenylenediamine in a suitable aprotic solvent such as dichloromethane or toluene in a reaction flask.
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove unreacted diamine and base, followed by a wash with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization (Inferred)
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing HPLC Analysis of n-(4-Amino-3,5-dichlorophenyl)acetamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) peak shape of n-(4-Amino-3,5-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound showing significant tailing?
Peak tailing for this compound is a common issue, primarily due to its basic nature. The primary aromatic amine group in the molecule can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak with a "tail."[1][3]
Primary Causes for Tailing:
-
Silanol Interactions: The basic amine group on your compound interacts with acidic silanol groups (Si-OH) on the silica stationary phase.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte and the silanol groups, exacerbating tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5][6]
-
Column Contamination or Degradation: An old or contaminated column can have more active sites, leading to increased tailing.[4][5]
Q2: What is the ideal mobile phase pH for analyzing this compound?
To achieve a symmetrical peak shape for a basic compound like this compound, it is crucial to control the ionization of both the analyte and the stationary phase.
-
Low pH (pH 2-3): At a low pH, the basic amine group of the analyte will be protonated (positively charged). Simultaneously, the residual silanol groups on the silica surface will also be protonated (neutral).[2][5] This minimizes the strong ionic secondary interactions, leading to a more symmetrical peak shape.
-
Mid-range pH (pH 4-7): In this range, the analyte may be partially ionized, and the silanol groups begin to deprotonate, leading to potential peak shape issues.[1]
-
High pH (pH > 7): At a higher pH, the analyte will be in its neutral form. While this can also lead to good peak shape, it requires a column that is stable at higher pH.
For robust method development, starting with a low pH mobile phase is highly recommended.
Q3: My peak is fronting. What are the likely causes and solutions?
Peak fronting, where the peak rises slowly and falls off sharply, is less common than tailing for basic compounds but can still occur.
Common Causes for Fronting:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[4][7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7][8]
-
Poor Column Packing or Collapse: A physically damaged or poorly packed column can lead to uneven flow and peak fronting.[7][9]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the issue was likely sample overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[5][8]
-
Column Evaluation: If the problem persists, it may indicate a problem with the column itself.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step workflow to diagnose and resolve peak tailing for this compound.
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocols
This protocol details how to adjust the mobile phase pH to improve peak shape.
-
Prepare the Aqueous Component:
-
Start with HPLC-grade water.
-
Add a buffer salt, such as potassium phosphate or ammonium formate, at a concentration of 10-25 mM. A buffer is crucial for maintaining a stable pH.[10]
-
Adjust the pH to the desired level (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
For example, a mobile phase of 50:50 (v/v) Acetonitrile: 20mM Potassium Phosphate buffer pH 2.8.
-
-
Equilibrate the System:
-
Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
-
Analyze the Sample:
-
Inject the this compound standard and observe the peak shape.
-
-
Prepare a Sample Dilution Series:
-
Prepare a stock solution of your compound.
-
Create a series of dilutions, for example, 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL.
-
-
Inject and Analyze:
-
Inject a constant volume of each concentration and record the chromatograms.
-
-
Evaluate Peak Shape:
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer (20 mM) | Asymmetry Factor (Typical) | Observation |
| 7.0 | Potassium Phosphate | > 2.0 | Severe Tailing |
| 4.5 | Ammonium Acetate | 1.5 - 1.8 | Moderate Tailing |
| 3.0 | Potassium Phosphate | 1.1 - 1.3 | Good Symmetry |
| 2.8 | Formic Acid | 1.0 - 1.2 | Excellent Symmetry |
Asymmetry factor is calculated at 10% of the peak height. An ideal peak has an asymmetry factor of 1.0.
Visualizing a Key Interaction
The following diagram illustrates the problematic secondary interaction between the basic analyte and residual silanol groups on the stationary phase, which is a primary cause of peak tailing.
Caption: Analyte interaction with the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of n-(4-Amino-3,5-dichlorophenyl)acetamide.
Troubleshooting Guide
Q1: I am observing poor peak shape and inconsistent analyte response for this compound. What could be the cause?
Poor peak shape (e.g., tailing or fronting) and inconsistent response are common indicators of matrix effects or issues with the analyte's volatility. Co-extracted matrix components can interact with active sites in the GC inlet and column, leading to analyte degradation or adsorption.[1][2] Additionally, this compound, being a polar compound, may exhibit poor chromatographic behavior without proper sample preparation.
Troubleshooting Steps:
-
Injector Maintenance: Ensure the GC inlet liner is clean and consider using a liner with glass wool to trap non-volatile matrix components.[3] Frequent replacement of the liner and septum is recommended when analyzing complex matrices.
-
Derivatization: The polarity of the amino and acetamido groups can lead to poor volatility and peak shape. Derivatization is often necessary to improve the gas chromatographic properties of such analytes.[4][5] A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[6]
-
Analyte Protectants: Consider the use of analyte protectants. These are compounds added to both samples and standards that block active sites in the GC system, reducing analyte degradation and improving peak shape.[7]
Q2: My quantitative results for this compound are showing significant variability and questionable accuracy. How can I address this?
Inaccurate and imprecise results are often a direct consequence of matrix effects, which can cause either signal enhancement or suppression.[2][3] This variability makes reliable quantification challenging.
Troubleshooting Steps:
-
Assess Matrix Effects: To confirm if matrix effects are the culprit, compare the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[1]
-
Stable Isotope Dilution (SID): This is a highly effective method for correcting matrix effects. A stable isotope-labeled version of this compound is spiked into the sample at the beginning of the workflow. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Optimize Sample Preparation: A more rigorous cleanup procedure can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
Matrix effects in GC-MS refer to the alteration of the analyte's signal (either suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[2][3] In GC-MS, a common phenomenon is the "matrix-induced chromatographic response enhancement," where matrix components block active sites in the injector and column, preventing the thermal degradation or adsorption of the target analyte and leading to a stronger signal.[2]
Q2: How can I choose the best strategy to overcome matrix effects for my specific application?
The choice of strategy depends on several factors, including the complexity of the matrix, the required level of accuracy and precision, and the availability of resources. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a strategy to mitigate matrix effects.
Q3: What is a typical sample preparation protocol for the analysis of this compound in a biological matrix like plasma?
The following is a representative protocol that includes extraction, cleanup, and derivatization steps.
Caption: A typical sample preparation workflow for GC-MS analysis.
Experimental Protocol: Sample Preparation
-
Sample Aliquoting: Take a 1 mL aliquot of the plasma sample.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 3 mL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.[8]
-
Reconstitution: After cooling, reconstitute the sample in 100 µL of hexane for GC-MS injection.
Q4: Can you provide an example of how to present data on matrix effects and recovery?
Certainly. The following tables illustrate how to present quantitative data for recovery and matrix effects under different sample preparation conditions.
Table 1: Recovery of this compound with Different Extraction Methods
| Extraction Method | Mean Recovery (%) | % RSD (n=5) |
| Liquid-Liquid Extraction (LLE) | 85.2 | 8.5 |
| Solid Phase Extraction (SPE) | 92.7 | 5.1 |
| QuEChERS | 88.4 | 7.2 |
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Mean Matrix Effect (%)* | % RSD (n=5) | Classification |
| Plasma | +35.8 | 10.2 | Medium Enhancement |
| Urine | -25.3 | 12.5 | Medium Suppression |
| Tissue Homogenate | +55.1 | 9.8 | Strong Enhancement |
*Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. frontiersin.org [frontiersin.org]
- 6. indianjnephrol.org [indianjnephrol.org]
- 7. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Preventing degradation of n-(4-Amino-3,5-dichlorophenyl)acetamide during storage
This technical support center provides guidance on preventing the degradation of n-(4-Amino-3,5-dichlorophenyl)acetamide during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration of the compound (e.g., turning yellow or brown).
-
Question: My white powder of this compound has developed a yellow or brownish tint over time. What could be the cause, and how can I prevent it?
-
Answer: Discoloration is a common indicator of chemical degradation, likely due to oxidation or photodegradation. The amino group on the aromatic ring is susceptible to oxidation, which can form colored impurities. Exposure to light can also initiate degradation pathways.
-
Immediate Actions:
-
Transfer the compound to an amber glass vial to protect it from light.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen.
-
-
Preventative Measures:
-
Storage: Always store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8°C).
-
Inert Atmosphere: If the compound is handled frequently, store it in a desiccator under an inert atmosphere.
-
Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination with oxidizing agents.
-
-
Issue 2: Changes in solubility or the appearance of insoluble matter.
-
Question: I've noticed that my this compound no longer dissolves completely in the solvent it was previously soluble in. What is happening?
-
Answer: The formation of insoluble matter suggests that degradation has led to the formation of different chemical species, possibly polymers or compounds with lower solubility. This can be a result of hydrolysis or oxidative coupling.
-
Immediate Actions:
-
Attempt to dissolve a small amount of the material in a strong solvent to assess the extent of the issue.
-
If the material is critical for an experiment, consider purification (e.g., recrystallization or chromatography) to remove the insoluble impurities.
-
-
Preventative Measures:
-
Moisture Control: The amide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. Store the compound in a desiccator with a suitable desiccant.
-
pH Neutrality: Ensure that storage containers are free from acidic or basic residues.
-
-
Issue 3: Inconsistent experimental results.
-
Question: My experiments using this compound are giving inconsistent results. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results are a strong indicator that the purity of your starting material is changing over time due to degradation. The presence of degradants can interfere with your reactions or assays.
-
Immediate Actions:
-
Perform a purity check on your current stock of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
-
If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
-
-
Preventative Measures:
-
Aliquotting: For long-term storage, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions and potential contamination each time it is used.
-
Regular Purity Checks: For critical applications, establish a protocol for periodically re-testing the purity of the stored compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Hydrolysis: The acetamide group can undergo hydrolysis to yield 4-amino-3,5-dichloroaniline and acetic acid. This can be accelerated by the presence of moisture and acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and the formation of radical species.
Q2: What are the ideal storage conditions for this compound?
A2: The ideal storage conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert gas such as nitrogen or argon.
-
Light: Protected from light in an amber vial.
-
Moisture: In a desiccator with a desiccant to keep it dry.
Q3: How can I monitor the stability of my stored this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is the most reliable way to monitor the purity of your compound over time. This will allow you to quantify the parent compound and detect the emergence of any degradation products.
Q4: Are there any materials I should avoid storing this compound with?
A4: Yes, avoid storing it with or near:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aldehydes
-
Peroxides
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is hypothetical and intended for educational purposes to demonstrate the impact of storage conditions.
| Storage Condition | Purity after 6 months (%) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | >99% | White crystalline powder |
| Room Temperature, Air, Dark | 95-98% | Off-white to pale yellow powder |
| Room Temperature, Air, Exposed to Light | 85-90% | Yellow to light brown powder |
| 40°C, 75% Relative Humidity, Air, Dark | 80-85% | Clumpy, yellow-brown solid |
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of this compound under various environmental conditions.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the compound into separate, appropriately labeled amber glass vials for each storage condition and time point.
-
Storage Conditions: Place the vials in controlled environment chambers set to the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
Photostability chamber (ICH Q1B guidelines)
-
Control: 2-8°C in a desiccator under nitrogen.
-
-
Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6 months.
-
Analysis:
-
Visual Inspection: Record the physical appearance (color, state) of the sample at each time point.
-
HPLC Analysis:
-
Prepare a standard solution of the compound of known concentration.
-
Dissolve the stored samples in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Analyze by a validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
-
-
Data Evaluation: Compare the purity and degradation profiles of the samples stored under different conditions to the control sample.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a typical stability study.
How to improve the solubility of n-(4-Amino-3,5-dichlorophenyl)acetamide for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges with n-(4-Amino-3,5-dichlorophenyl)acetamide in in vitro assays.
Troubleshooting Guide
Q: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or assay buffer. What steps can I take to solve this?
A: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final assay medium. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound? A: For hydrophobic compounds like this, 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1]
Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay? A: The final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally at or below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[2] Some cell lines are sensitive to concentrations as low as 0.25%, while others may tolerate up to 1%.[2][3] It is critical to include a vehicle control (medium with the same final DMSO concentration as your test samples) in all experiments.[4]
Q3: How does pH affect the solubility of this compound? A: this compound contains an amino group, making it a weakly basic compound. The solubility of weakly basic drugs is pH-dependent, increasing significantly in acidic conditions (lower pH).[5][6] At a pH below its pKa, the amino group becomes protonated, forming a more soluble salt.[7][8] If your assay buffer system allows, lowering the pH may enhance solubility.
Q4: Are there alternatives to DMSO if it interferes with my assay? A: Yes. If DMSO is incompatible with your experimental system, other options include:
-
Ethanol: Another common co-solvent, though it can sometimes be more cytotoxic than DMSO.[2]
-
Complexation Agents: Beta-cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4][9] This is an effective way to increase aqueous solubility without using organic co-solvents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂N₂O | [10] |
| Molecular Weight | 219.07 g/mol | [11] |
| CAS Number | 7402-53-1 | [12] |
| Predicted Property | Poorly soluble in water; likely a weak base due to the aniline moiety. |[5][6] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Principle | Pros | Cons |
|---|---|---|---|
| Co-solvency (DMSO, Ethanol) | A water-miscible organic solvent is used to dissolve the compound before dilution.[13] | Simple, effective for creating high-concentration stocks, widely used.[1] | Can be toxic to cells at higher concentrations (>0.5%-1%); may have off-target effects.[2][3] |
| pH Adjustment | For ionizable drugs, adjusting the pH away from the pI increases the concentration of the more soluble, ionized form.[9] | Highly effective for weak acids and bases, cost-effective.[5][7] | Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay. |
| Complexation (Cyclodextrins) | A complexing agent (e.g., β-cyclodextrin) forms a water-soluble complex with the hydrophobic drug.[14] | Can significantly increase aqueous solubility, generally low cytotoxicity.[4] | May alter drug availability to targets; requires additional optimization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out approximately 2.19 mg of this compound (MW = 219.07 g/mol ).
-
Add Solvent: Add 1 mL of 100% cell culture-grade DMSO to the vial containing the compound.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use a sonicator until all solid material is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum concentration at which your compound remains in solution in the final assay buffer.
-
Prepare Dilutions: Prepare a serial dilution of your 10 mM DMSO stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Add to Buffer: Add 2 µL of each DMSO dilution to 98 µL of your final assay buffer or cell culture medium in a clear 96-well plate. This represents a 1:50 dilution, resulting in final compound concentrations of 100 µM, 40 µM, 20 µM, 10 µM, 4 µM, and 2 µM, with a final DMSO concentration of 2%. Note: This high DMSO concentration is for solubility testing only and not recommended for cell-based assays.
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also measure the absorbance or light scattering at a high wavelength (e.g., 650 nm) using a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit.
Visualization of Solubility Mechanism
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 11. 4-amino-3,5-dichlorophenyl | Sigma-Aldrich [sigmaaldrich.com]
- 12. 539-03-7|N-(4-Chlorophenyl)acetamide|BLD Pharm [bldpharm.com]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 14. japer.in [japer.in]
Minimizing byproduct formation in the synthesis of Clenbuterol from n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Clenbuterol from n-(4-Amino-3,5-dichlorophenyl)acetamide. This synthetic route utilizes an acetyl-protected aniline, which requires an additional deprotection step compared to other common syntheses. Minimizing byproduct formation is critical for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing Clenbuterol from this compound?
A1: The synthesis involves a multi-step process that begins with the Friedel-Crafts acylation of the starting material to introduce a keto group. This is followed by alpha-bromination, substitution with tert-butylamine, reduction of the ketone, and finally, deprotection of the acetylated amino group to yield Clenbuterol.
Q2: What are the most common byproducts in this synthesis?
A2: Common byproducts include incompletely acetylated starting material, poly-brominated intermediates, unreacted intermediates from the substitution and reduction steps, and the N-acetylated Clenbuterol final intermediate. The presence of water can also lead to the formation of a dihydroxy impurity from the brominated intermediate.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity profiling.
Q4: What are the critical safety precautions for this synthesis?
A4: Bromine and its derivatives are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium borohydride is a reactive reducing agent that can release hydrogen gas upon contact with acidic or protic solvents; handle with care and quench reactions slowly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Friedel-Crafts Acylation | Incomplete reaction due to insufficient catalyst or reaction time. | Ensure the use of a stoichiometric amount of a suitable Lewis acid catalyst (e.g., AlCl₃). Monitor the reaction by TLC and consider extending the reaction time if necessary. |
| Deactivation of the catalyst by moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Poly-brominated Byproducts | Excess bromine or prolonged reaction time during the alpha-bromination step. | Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Incomplete Substitution with tert-Butylamine | Steric hindrance or insufficient reaction temperature. | Use a polar aprotic solvent to facilitate the reaction. A moderate increase in temperature may be required, but this should be balanced against the potential for side reactions. |
| Formation of Dihydroxy Impurity | Presence of water in the reaction mixture reacting with the alpha-bromo ketone intermediate. | Use anhydrous solvents and reagents, particularly in the steps following bromination. |
| Incomplete Reduction of the Ketone | Insufficient reducing agent or deactivation of the reducing agent. | Use a sufficient excess of the reducing agent (e.g., sodium borohydride). Ensure the solvent is compatible with the reducing agent. |
| Incomplete Hydrolysis of the Acetamide | Hydrolysis conditions (acidic or basic) are not optimal. | For acidic hydrolysis, use a strong acid like HCl and ensure adequate reaction time and temperature. For basic hydrolysis, use a strong base like NaOH. Monitor the reaction by TLC to determine the optimal conditions. |
| Final Product Contaminated with N-acetyl Clenbuterol | Incomplete deprotection of the acetyl group. | Re-subject the purified product to the hydrolysis conditions to drive the reaction to completion. Optimize the hydrolysis step as described above. |
Experimental Protocols
Key Experiment: Hydrolysis of N-acetyl Clenbuterol to Clenbuterol
Objective: To remove the acetyl protecting group from the aromatic amine to yield the final product, Clenbuterol.
Materials:
-
N-acetyl Clenbuterol intermediate
-
Hydrochloric acid (6M) or Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the N-acetyl Clenbuterol intermediate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of 6M hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Clenbuterol.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for Clenbuterol from this compound.
Caption: Potential byproduct formation at different stages of the synthesis.
Caption: A logical flow for troubleshooting common issues in the synthesis.
Column selection for optimal HPLC separation of n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimal HPLC separation of N-(4-Amino-3,5-dichlorophenyl)acetamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. Due to the presence of the aromatic ring and chlorine atoms, the compound has sufficient hydrophobicity for retention on a C18 or C8 column. The basic amino group may interact with residual silanols on the stationary phase, so a modern, end-capped, high-purity silica column is crucial to minimize peak tailing.
A suggested starting point for method development is detailed in the experimental protocol section below.
Q2: My peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue when analyzing basic compounds like aromatic amines. The primary cause is often the interaction between the basic amino group of the analyte and acidic residual silanols on the silica-based stationary phase.
Troubleshooting Steps for Peak Tailing:
-
Column Choice: Ensure you are using a high-purity, base-deactivated C18 or C8 column. Older columns or those not specifically designed for basic compounds are more prone to this issue.
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of the silanols or the analyte. For an amino group, working at a pH of 2-3 units above its pKa will keep it in its neutral form, which can sometimes improve peak shape. Conversely, a low pH (e.g., 2.5-3.5) will protonate the amine and also the silanols, which can reduce undesirable interactions.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Guard Column: A guard column with the same packing material can help protect the analytical column from strongly retained impurities that might cause active sites and lead to peak tailing.[1]
Q3: I am observing poor retention of this compound, with the peak eluting near the void volume. How can I increase its retention time?
A3: Insufficient retention in reversed-phase HPLC indicates that the analyte is not interacting strongly enough with the stationary phase.
Strategies to Increase Retention:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will make the mobile phase more polar and increase the affinity of the analyte for the nonpolar stationary phase.
-
Change Organic Modifier: If using methanol, switching to acetonitrile, or vice versa, can alter selectivity and may increase retention.
-
Column Chemistry: If retention is still poor on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different interactions (e.g., π-π interactions) with the aromatic ring of the analyte.[1]
Q4: How do I choose the optimal column for this separation?
A4: The choice of column is critical for a successful separation. The selection process should consider the physicochemical properties of this compound.
Column Selection Workflow
Caption: Column selection workflow for this compound.
Experimental Protocols
Proposed HPLC Method for this compound
This method serves as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Column | Base-deactivated C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase (initial conditions) or Acetonitrile/Water (50:50) |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the HPLC analysis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for HPLC analysis.
Quantitative Data Summary
Table 1: Recommended Column Geometries
| Parameter | Standard HPLC | UHPLC (for faster analysis) |
| Length | 100 - 250 mm | 50 - 100 mm |
| Internal Diameter | 4.6 mm | 2.1 mm |
| Particle Size | 3 - 5 µm | < 2 µm |
Table 2: Physicochemical Properties of Structurally Similar Compounds
| Compound | Molecular Weight ( g/mol ) | XLogP3 |
| N-(4-chlorophenyl)acetamide | 169.61 | 2.1 |
| N-(4-amino-3-chlorophenyl)-2-(thian-4-yl)acetamide | 284.81 | 2.4 |
| 4'-Amino-3',5'-dichloroacetophenone | 204.05 | N/A |
References
Mobile phase optimization for LC-MS analysis of n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the mobile phase optimization for the LC-MS analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound, focusing on mobile phase optimization.
Question: My peak shape for this compound is poor (e.g., tailing, fronting, or split peaks). How can I improve it?
Answer:
Poor peak shape is a common issue that can often be resolved by adjusting the mobile phase and other chromatographic conditions. Here are several troubleshooting steps:
-
Mobile Phase pH: The amino group in this compound is basic. The mobile phase pH can significantly impact peak shape.
-
Tailing Peaks: Tailing is often caused by interactions with acidic silanols on the silica-based column packing. Adding a small amount of a volatile acid to the mobile phase, such as 0.1% formic acid or acetic acid, can protonate the silanols and the analyte, reducing these secondary interactions.
-
Fronting Peaks: Fronting can indicate column overload or a mismatch between the injection solvent and the mobile phase. Ensure the injection solvent is weaker than or the same as the initial mobile phase.
-
Split Peaks: Split peaks can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.
-
-
Mobile Phase Composition:
-
Ensure proper mixing of the mobile phase components.
-
Degas the mobile phase to prevent bubble formation in the pump.
-
Consider using a different organic modifier. While acetonitrile is common, methanol can sometimes provide different selectivity and improved peak shape.
-
-
Column Choice: If mobile phase adjustments do not resolve the issue, consider a different column. A column with end-capping or a different stationary phase (e.g., a PFP column) may provide better peak symmetry for this analyte.
Question: I am experiencing low sensitivity or no signal for my analyte. What are the likely causes related to the mobile phase?
Answer:
Low sensitivity in LC-MS can be attributed to several factors, many of which are related to the mobile phase composition and its compatibility with the mass spectrometer's ionization source.
-
Ionization Suppression: The presence of non-volatile salts or other contaminants in the mobile phase can suppress the ionization of the target analyte in the MS source.
-
Use Volatile Buffers: Always use MS-compatible volatile buffers such as ammonium formate or ammonium acetate instead of non-volatile buffers like phosphate buffers.[1]
-
High Purity Solvents: Use HPLC or MS-grade solvents and reagents to minimize contamination.[2]
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can cause ion suppression. Optimizing the chromatographic separation to resolve the analyte from the matrix is crucial. A divert valve can also be used to direct the early and late eluting, high-concentration matrix components to waste instead of the MS source.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization efficiency of the analyte. For this compound, which has a basic amino group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode ESI.
-
Mobile Phase Additives: While additives like TFA can improve chromatography, they are known to cause significant ion suppression in ESI-MS. If possible, use formic acid or acetic acid instead.
Question: My retention time for this compound is unstable and drifting. What could be the cause?
Answer:
Retention time instability can lead to unreliable quantification and identification. Here are some common mobile phase-related causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation:
-
Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases daily and ensure accurate measurements of all components.
-
If using a buffer, ensure the pH is consistent between batches. Small changes in pH can significantly affect the retention of ionizable compounds.
-
-
Column Temperature: Fluctuations in the column temperature can cause retention time to drift. Use a column oven to maintain a constant temperature.
-
Mobile Phase Composition Change: Over time, the composition of the mobile phase can change due to the evaporation of the more volatile component. Using bottle caps that minimize evaporation is recommended.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about mobile phase selection and optimization for the LC-MS analysis of this compound.
Question: What is a good starting mobile phase for the LC-MS analysis of this compound?
Answer:
For a reversed-phase separation of this compound on a C18 column, a good starting point for the mobile phase is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
A gradient elution from a low to a high percentage of acetonitrile is typically used. The addition of formic acid helps to improve peak shape and ionization efficiency in positive ion mode ESI.
Question: Why is it important to use volatile buffers and additives in LC-MS?
Answer:
It is crucial to use volatile mobile phase components in LC-MS because the technique involves the evaporation of the mobile phase to generate gas-phase ions of the analyte.[1] Non-volatile components, such as phosphate or sulfate salts, will not evaporate and will instead precipitate in the MS ion source.[3] This precipitation can:
-
Contaminate the ion source, leading to a loss of sensitivity and requiring frequent cleaning.
-
Suppress the ionization of the target analyte.
-
Potentially damage the instrument.
Volatile buffers and additives, such as ammonium formate, ammonium acetate, formic acid, and acetic acid, are compatible with the high vacuum of the mass spectrometer and are easily removed during the ionization process.[1]
Question: How do I choose between acetonitrile and methanol as the organic modifier?
Answer:
Acetonitrile and methanol are the most common organic modifiers in reversed-phase LC. The choice between them can affect the selectivity and resolution of the separation.
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure and allows for higher flow rates. It is also a stronger solvent than methanol for many compounds, leading to shorter retention times.
-
Methanol: Can offer different selectivity compared to acetonitrile, which can be beneficial for resolving co-eluting peaks. It is also more protic, which can sometimes enhance ionization in ESI.
It is often worthwhile to screen both solvents during method development to determine which provides the best separation for your specific application.
Question: What is the purpose of adding an acid like formic acid to the mobile phase?
Answer:
Adding a small amount of a volatile acid like formic acid to the mobile phase serves two main purposes in the LC-MS analysis of a basic compound like this compound:
-
Improved Chromatography: It helps to suppress the interaction of the basic analyte with residual acidic silanol groups on the surface of the silica-based column packing. This minimizes peak tailing and improves peak shape.
-
Enhanced MS Sensitivity: For electrospray ionization (ESI) in positive ion mode, the analyte needs to be protonated to form a positive ion ([M+H]+). An acidic mobile phase provides a source of protons, promoting the ionization of basic compounds and thus increasing the MS signal intensity.
Experimental Protocols and Data
Example Experimental Protocol for Mobile Phase Optimization
The following is a representative protocol for developing an LC-MS method for this compound. This should be used as a starting point and further optimization may be required.
1. Analyte and Standard Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration range (e.g., 1-1000 ng/mL).
2. LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[3]
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[3]
-
Column: Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm particle size) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
3. Mobile Phase Gradient Optimization:
-
Start with a scouting gradient to determine the approximate elution time of the analyte.
-
Refine the gradient to ensure good separation from any impurities or matrix components and to achieve a reasonable run time.
4. Mass Spectrometer Parameter Optimization:
-
Perform an infusion of the analyte solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., gas temperature, gas flow, nebulizer pressure, and capillary voltage) and MS/MS parameters (fragmentor voltage and collision energy for MRM transitions).
-
Operate the mass spectrometer in positive ion ESI mode.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+.
Quantitative Data Summary
The following table summarizes typical starting conditions for the LC-MS/MS analysis of chlorinated aromatic amines, which can be adapted for this compound.
| Parameter | Typical Value / Condition | Reference |
| LC Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-10 minutes, hold, then re-equilibrate | [3] |
| Flow Rate | 0.3 - 0.8 mL/min | [3] |
| Column Temp | 30 - 40 °C | [3] |
| Ionization Mode | ESI Positive | [3] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Precursor Ion | [M+H]+ | [3] |
| Collision Gas | Nitrogen or Argon |
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase in an LC-MS analysis.
References
Dealing with poor fragmentation in mass spectrometry of n-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor fragmentation during the mass spectrometric analysis of n-(4-Amino-3,5-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no fragmentation of this compound with Electrospray Ionization (ESI)?
A1: Poor fragmentation of this compound in ESI-MS is often due to the stability of the protonated molecule [M+H]+. ESI is a "soft" ionization technique that typically imparts low internal energy to the analyte, which may be insufficient to induce significant fragmentation, especially for stable aromatic compounds.[1] The primary goal of ESI is often to observe the intact molecular ion.[2]
Q2: What are the expected major fragmentation pathways for this compound?
A2: Based on its structure, the main fragmentation pathways for this compound are expected to involve:
-
Loss of the acetamide group: Cleavage of the amide bond can result in the loss of a neutral acetamide molecule or related fragments.
-
Loss of chlorine atoms: The dichlorinated phenyl ring can lose one or both chlorine atoms.
-
Loss of ammonia: Fragmentation of the amino group is a common pathway for aromatic amines.[3]
-
Cleavage of the aromatic ring: While less common under soft ionization, ring opening can occur at higher collision energies.
Q3: What is "in-source fragmentation" and how can it affect my analysis?
A3: In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer.[4][5] This can be caused by high voltages on the sampling cone or a high ion source temperature.[4] It can complicate spectra by showing fragment ions instead of, or in addition to, the molecular ion, potentially leading to misidentification or inaccurate quantification.[6] However, controlled in-source fragmentation can sometimes be used to generate fragment ions for structural confirmation.[2][7]
Q4: When should I consider using an alternative ionization technique?
A4: If you consistently observe poor fragmentation and a weak signal with ESI, or if your compound is not sufficiently polar, an alternative ionization method should be considered. Atmospheric Pressure Chemical Ionization (APCI) is a good alternative for less polar and more volatile compounds.[2] It is also generally more tolerant of higher flow rates from liquid chromatography systems.
Troubleshooting Poor Fragmentation
This section provides a step-by-step guide to troubleshoot and improve the fragmentation of this compound.
Initial Checks & System Suitability
Before adjusting method parameters, ensure the instrument is performing optimally:
-
Perform a system suitability test: Analyze a known compound with predictable fragmentation to confirm the mass spectrometer is functioning correctly.
-
Check for contamination: A contaminated ion source can lead to poor sensitivity and inconsistent fragmentation. Clean the ion source if necessary.
-
Verify mobile phase composition: Ensure the mobile phase is of high purity and contains appropriate additives (e.g., a small amount of formic acid for positive ion mode) to promote stable ionization.
Method Optimization for ESI-MS/MS
If the initial checks are satisfactory, proceed with optimizing the ESI-MS/MS parameters.
1. Adjusting In-Source Fragmentation Parameters
In-source fragmentation can be intentionally induced or minimized by adjusting the voltages in the ion source.
-
Increase Cone Voltage/Fragmentor Voltage: Gradually increase the cone voltage (or fragmentor voltage, depending on the instrument manufacturer) in increments of 10-20 V. This will increase the energy of collisions in the source, promoting fragmentation.[4] Monitor the intensity of the precursor ion and the appearance of fragment ions.
-
Optimize Source Temperature: While higher temperatures can sometimes enhance fragmentation, excessive heat may cause thermal degradation. Optimize the source temperature to achieve a balance between efficient desolvation and analyte stability.[4]
Table 1: Recommended Starting Parameters for ESI Source Optimization
| Parameter | Recommended Starting Value | Optimization Range | Purpose |
| Capillary Voltage | 3.0 - 4.0 kV | ± 0.5 kV | Promote stable spray |
| Cone/Fragmentor Voltage | 20 - 40 V | 10 - 100 V | Induce in-source fragmentation |
| Source Temperature | 120 - 150 °C | 100 - 200 °C | Aid desolvation |
| Desolvation Gas Flow | 600 - 800 L/hr | 500 - 1000 L/hr | Assist in solvent evaporation |
| Nebulizer Gas Pressure | 30 - 50 psi | 20 - 60 psi | Control droplet size |
Experimental Protocol: Optimizing Cone Voltage
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Set the mass spectrometer to acquire full scan data.
-
Start with a low cone voltage (e.g., 20 V).
-
Increase the cone voltage in 10 V increments, acquiring a spectrum at each step.
-
Monitor the relative intensities of the precursor ion [M+H]+ and any fragment ions that appear.
-
Identify the cone voltage that provides the desired balance of precursor and fragment ions.
2. Optimizing Collision-Induced Dissociation (CID) Parameters
For tandem mass spectrometry (MS/MS) experiments, optimizing the collision energy is crucial for achieving informative fragmentation.
-
Perform a Collision Energy Ramp: To find the optimal collision energy, perform an experiment where the collision energy is ramped over a range (e.g., 5-50 eV). This will show which energy level produces the most informative spectrum of fragment ions.
-
Select Appropriate Precursor Ion: Ensure you are selecting the correct isotopic peak of the precursor ion for fragmentation. For a compound with two chlorine atoms, the [M+H]+ peak will have a characteristic isotopic pattern.
Table 2: Recommended Starting Parameters for MS/MS Optimization
| Parameter | Recommended Starting Value | Optimization Range | Purpose |
| Precursor Ion (m/z) | [M+H]+ | - | Isolate the ion of interest |
| Collision Gas | Argon | - | Inert gas for CID |
| Collision Energy | 20 eV | 5 - 50 eV | Induce fragmentation in the collision cell |
Experimental Protocol: Collision Energy Optimization
-
Set up an MS/MS experiment selecting the [M+H]+ ion of this compound as the precursor.
-
Create a series of experiments or a single experiment with a ramped collision energy from 5 to 50 eV in 5 eV increments.
-
Acquire data and examine the product ion spectra at each collision energy.
-
Select the collision energy that produces the richest fragmentation spectrum for your analytical needs.
Alternative Ionization Technique: APCI
If optimizing ESI parameters does not yield satisfactory results, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is generally better suited for less polar, thermally stable compounds.[2]
Table 3: Recommended Starting Parameters for APCI
| Parameter | Recommended Starting Value |
| Corona Discharge Current | 3 - 5 µA |
| Vaporizer Temperature | 350 - 450 °C |
| Sheath Gas Flow | 40 - 60 (arbitrary units) |
| Auxiliary Gas Flow | 5 - 15 (arbitrary units) |
Experimental Protocol: Switching to APCI
-
If your instrument has an interchangeable source, switch from the ESI source to the APCI source following the manufacturer's instructions.
-
Infuse a standard solution of this compound.
-
Optimize the APCI source parameters, particularly the vaporizer temperature and corona discharge current, to maximize the signal of the [M+H]+ ion.
-
Once the molecular ion is optimized, proceed with MS/MS experiments and optimize the collision energy as described for ESI.
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting poor fragmentation of this compound.
Caption: Troubleshooting workflow for poor mass spectrometric fragmentation.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing solvent impurities in n-(4-Amino-3,5-dichlorophenyl)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent impurities during the synthesis of n-(4-Amino-3,5-dichlorophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on minimizing solvent-related impurities.
| Issue | Potential Cause | Recommended Solution |
| Product is oily or fails to crystallize | High concentration of residual solvent. | 1. Ensure the reaction is complete via TLC. 2. Concentrate the reaction mixture under reduced pressure to remove volatile solvents. 3. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce precipitation. 4. If oiling out occurs during recrystallization, try adding a small amount of a miscible anti-solvent or scratching the inside of the flask. |
| Product has a persistent color (e.g., brown, yellow) | Presence of oxidized impurities from the starting aniline or colored byproducts. | 1. Treat the crude product solution with activated charcoal before filtration. 2. Perform multiple recrystallizations. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low yield after purification | Product is partially soluble in the recrystallization or washing solvent. | 1. Ensure the minimum amount of hot solvent is used for recrystallization. 2. Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. 3. Use ice-cold solvent for washing the crystals on the filter. |
| Presence of high-boiling point solvents (e.g., DMF, DMSO) in the final product | Incomplete removal during work-up. | 1. During aqueous work-up, dilute the reaction mixture with a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate). 2. Wash the organic layer multiple times with brine or a 5% LiCl aqueous solution to facilitate the removal of DMF or DMSO.[1] |
| Broad melting point range of the final product | Presence of impurities, including residual solvents. | 1. Re-purify the product using recrystallization. 2. Dry the product thoroughly under vacuum to remove any remaining volatile solvents. |
| Unexpected peaks in NMR or GC analysis | Contamination from reaction or purification solvents. | 1. Identify the solvent by comparing the chemical shifts to known values.[2][3] 2. Select a purification method that effectively removes the identified solvent (e.g., recrystallization from a different solvent system, vacuum drying at an appropriate temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities in the synthesis of this compound?
A1: Common solvent impurities are typically residual amounts of the reaction solvent (e.g., acetic acid, ethyl acetate, toluene, DMF) and solvents used during work-up and purification (e.g., ethanol, methanol, hexanes, acetone).[4][5] The specific impurities will depend on the synthetic route employed.
Q2: How can I choose an appropriate recrystallization solvent to minimize impurities?
A2: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[6][7] It is also beneficial if the impurities are either very soluble or insoluble in the chosen solvent at all temperatures.[8] Performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures) is recommended to identify the optimal system. For amides, polar solvents like ethanol or acetonitrile are often good starting points.[9]
Q3: What is the best way to remove residual acetic acid from the reaction mixture?
A3: Residual acetic acid can be neutralized by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. This should be followed by a water wash to remove any remaining salts.
Q4: My product is still impure after one recrystallization. What should I do?
A4: Multiple recrystallizations may be necessary to achieve high purity. Ensure that the crystals are collected efficiently and washed with a small amount of cold solvent after each recrystallization step.[7] Alternatively, column chromatography can be employed for purification if recrystallization is not effective.
Q5: How are residual solvents in the final product typically analyzed and quantified?
A5: Gas Chromatography (GC) with a headspace autosampler is the standard method for the identification and quantification of residual volatile solvents in pharmaceutical products, as outlined in guidelines like USP <467>.[10][11]
Experimental Protocols
Protocol 1: General Recrystallization for Purification
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Removal of High-Boiling Point Solvents (e.g., DMF, DMSO)
-
Quenching and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a significant volume of water (typically 5-10 times the volume of the DMF or DMSO).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the initial reaction).
-
Washing: Combine the organic extracts and wash them multiple times with water or brine (5% aqueous LiCl solution can be particularly effective for removing DMF).[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Further Purification: The resulting crude product can then be further purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Classification of Common Solvents by Toxicity
This table classifies common laboratory solvents based on their toxicity, which is a critical consideration in drug development.[5][11]
| Class | Toxicity | Examples |
| Class 1 | Carcinogenic, to be avoided | Benzene, Carbon tetrachloride |
| Class 2 | Less severely toxic, should be limited | Acetonitrile, Chloroform, Toluene, Methanol |
| Class 3 | Low toxic potential | Acetone, Ethanol, Ethyl acetate, Heptane, Isopropyl alcohol |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual Solvent Analysis - Excite Pharma Services [excitepharma.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Recrystallization [sites.pitt.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Accurate Quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the accurate quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 7402-53-1) is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of approximately 219.07 g/mol .[1] It belongs to the class of aromatic amines and acetamides. Due to its structure, which includes a primary aromatic amine group and chloro-substituents, it requires careful analytical method development for accurate quantification.
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred technique.[2][3][4] Gas chromatography (GC) can also be used, but often requires derivatization.[5]
Q3: What are the primary challenges in the analysis of this compound?
A3: The main challenges include:
-
Analyte Stability: Primary aromatic amines can be susceptible to degradation, particularly in acidic conditions or when exposed to light and high temperatures.[6]
-
Peak Tailing: The basic amino group can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape.
-
Matrix Effects: In complex samples (e.g., biological fluids, environmental samples), other components can interfere with ionization in LC-MS, leading to ion suppression or enhancement.
-
Low UV Absorbance: Depending on the chromophore, sensitivity in UV detection might be limited.
-
Co-elution: Impurities or related compounds may co-elute with the main analyte, requiring high-efficiency columns and optimized mobile phases.
Q4: How should I prepare standards and samples?
A4: A certified reference standard should be used for calibration. Stock solutions are typically prepared in methanol or acetonitrile. Samples should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. For complex matrices, a sample preparation technique like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be necessary to remove interferences.[4][7]
Q5: What are the recommended storage conditions for the analyte and its solutions?
A5: To prevent degradation, this compound and its solutions should be stored in a cool, dark place, typically at 2-8°C for short-term storage and ≤ -20°C for long-term storage.[6] Using amber vials can protect the analyte from light-induced degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Interaction of the basic amine group with acidic silanols on the column. | - Use a base-deactivated column or a column with end-capping.- Add a competitor base (e.g., 0.1% triethylamine) to the mobile phase (for UV methods only).- Operate at a lower pH (e.g., using formic acid) to protonate the amine, but check for stability.[8] |
| Poor Peak Shape (Fronting) | Sample overload; sample solvent incompatible with the mobile phase. | - Reduce the concentration of the injected sample.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. |
| Low Sensitivity / No Signal | Incorrect detection wavelength (UV); poor ionization (MS); analyte degradation. | - Determine the UV maximum absorbance (λmax) of the compound.- Optimize MS source parameters (e.g., needle voltage, cone voltage, probe temperature).[3]- For ESI-MS, ensure the mobile phase pH promotes ionization (e.g., acidic mobile phase for positive mode).- Prepare fresh samples and standards to check for degradation. |
| Poor Reproducibility | Inconsistent sample/standard preparation; unstable instrument; analyte instability. | - Use a calibrated pipette and ensure complete dissolution.- Equilibrate the column and system thoroughly before injection.- Investigate analyte stability under your experimental conditions (e.g., in the autosampler over time).[6] |
| Baseline Noise or Drift | Contaminated mobile phase or column; detector issues. | - Filter all mobile phases.- Use high-purity solvents (HPLC or MS grade).- Flush the column with a strong solvent.- Purge the detector. |
| Co-elution with Impurities | Insufficient chromatographic resolution. | - Optimize the mobile phase gradient and composition.- Try a column with a different stationary phase or higher efficiency (smaller particle size).- Adjust the mobile phase pH to alter the retention of ionizable compounds. |
| Matrix Effects (LC-MS) | Co-eluting matrix components suppressing or enhancing the analyte signal. | - Improve sample cleanup using SPE or liquid-liquid extraction.- Dilute the sample to reduce the concentration of interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification
This protocol provides a general method for the quantification of this compound.
-
Instrumentation and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid for non-MS applications).[8]
-
This compound certified reference standard.
-
-
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. (This is a starting point and should be optimized).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λmax (typically in the 240-260 nm range for this class of compounds).
-
-
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 A:B).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R² > 0.99).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
The following table provides an example of expected performance parameters for a validated HPLC-UV method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic: Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.
Parameter Relationships in Method Development
Caption: Key parameter relationships in analytical method development.
References
- 1. This compound - C8H8Cl2N2O | CSSS00000017078 [chem-space.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide, a key chemical intermediate. The information presented herein is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring both accuracy and efficiency in their workflow.
High-Performance Liquid Chromatography (HPLC): A Detailed Validation Approach
HPLC stands as the gold standard for the quantification of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A typical reversed-phase HPLC (RP-HPLC) method for this compound would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Proposed HPLC Method Parameters
Based on methods for structurally similar compounds, a robust RP-HPLC method for this compound can be established.
| Parameter | Proposed Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Summary of HPLC Method Validation Data
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.5% |
| Robustness | % RSD ≤ 2.0% for minor changes | Robust |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, alternative methods may offer advantages in terms of speed, cost, or simplicity for certain applications.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, sensitivity, and accuracy. Suitable for stability-indicating assays. | Requires specialized equipment and skilled personnel. Can be time-consuming. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Prone to interference from other UV-absorbing compounds. Lower specificity than HPLC. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Chromatographic separation on a thin layer of adsorbent, followed by densitometric quantification. | High throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Chromatographic separation with a mass spectrometer for detection. | Extremely high sensitivity and selectivity. Provides structural information. | High cost of instrumentation and maintenance. Requires expert operators. |
Experimental Protocols
HPLC Method Validation Protocol
A comprehensive validation of the proposed HPLC method would involve the following key experiments:
-
Specificity: Analysis of blank (diluent), placebo, and spiked samples to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Preparation and analysis of a series of at least five standard solutions of this compound over a defined concentration range (e.g., 50% to 150% of the expected sample concentration). A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: Analysis of samples with known concentrations of this compound (e.g., by spiking a placebo with the API at three different concentration levels). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution or multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or using different equipment. The relative standard deviation (%RSD) of the results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Deliberate small variations are made to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Visualizing the HPLC Method Validation Workflow
The logical flow of a typical HPLC method validation process is illustrated in the diagram below.
Caption: Logical workflow for HPLC method validation.
Conclusion
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine quality control and regulatory submissions, a validated HPLC method is indispensable due to its unparalleled accuracy, precision, and specificity. For rapid, preliminary assessments where high precision is not the primary concern, UV-Visible Spectrophotometry offers a cost-effective and time-saving alternative. HPTLC can be a suitable option for high-throughput screening. For research and development purposes requiring the highest level of sensitivity and structural confirmation, UPLC-MS is the method of choice, despite its higher operational costs. By understanding the relative strengths and weaknesses of each technique, researchers can make informed decisions to ensure the quality and integrity of their analytical data.
A Comparative Guide to Analytical Methods for N-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification and characterization of N-(4-Amino-3,5-dichlorophenyl)acetamide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detectors and UV-Vis Spectrophotometry.
Introduction
This compound is a chemical compound of interest in pharmaceutical development. Accurate and precise analytical methods are essential for its quantification in various matrices, including bulk drug substances, formulated products, and biological samples. The primary analytical techniques employed for such compounds include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of selectivity, sensitivity, and complexity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods. The data for HPLC-UV and HPLC-MS/MS are extrapolated from validated methods for structurally similar aromatic amines and acetamides, providing a reasonable expectation of performance for this compound.
| Parameter | HPLC-UV | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for routine quality control due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 (v/v) mixture.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Precision: Assess by repeatedly injecting the same standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for impurity profiling and bioanalysis.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile or methanol with water, both containing a small amount of a volatile modifier like formic acid (e.g., 0.1%) to aid ionization.
Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up procedure (e.g., solid-phase extraction) for complex matrices like plasma or tissue homogenates.
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For an amine-containing compound, positive mode is typically used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions.
Validation Parameters:
-
Similar to HPLC-UV, with additional considerations for matrix effects, which can be assessed by comparing the response of the analyte in the matrix to its response in a neat solution.
UV-Vis Spectrophotometry
A simpler and more accessible method, suitable for the quantification of the pure substance or in simple formulations without interfering excipients.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte across the UV-Vis spectrum to determine the wavelength at which it exhibits maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.
Limitations:
-
This method is prone to interference from other substances that absorb at the same wavelength. Therefore, its specificity is low and it is not suitable for complex mixtures.
Visualizations
A Comparative Guide to Clenbuterol Synthesis: N-(4-Amino-3,5-dichlorophenyl)acetamide versus Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Clenbuterol, with a focus on the performance of pathways utilizing N-(4-amino-3,5-dichlorophenyl)acetamide against more conventional intermediates. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a comprehensive resource for process optimization and development.
Executive Summary
The synthesis of Clenbuterol, a potent β2-adrenergic agonist, can be achieved through various synthetic pathways, each with distinct advantages and disadvantages. The most established and widely documented route commences with the chlorination of 4-aminoacetophenone. An alternative, though less detailed in the literature, involves the use of this compound as a key intermediate. This guide will dissect these primary routes, presenting a comparative analysis of their respective yields, purities, and procedural complexities.
Comparative Analysis of Synthetic Intermediates
The selection of a synthetic intermediate is a critical decision in drug manufacturing, directly impacting the overall efficiency, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). Here, we compare the route proceeding through this compound with the traditional pathway starting from 4-aminoacetophenone.
Table 1: Quantitative Comparison of Clenbuterol Synthetic Routes
| Step | Intermediate | Starting Material | Reagents | Solvent(s) | Yield (%) | Purity (%) | Reference(s) |
| Route 1: Via 4-Amino-3,5-dichloroacetophenone | |||||||
| 1a | 4-Amino-3,5-dichloroacetophenone | 4-Aminoacetophenone | Cl2, Acetic Acid | Acetic Acid | ~52% | Not Specified | [1] |
| 1b | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | 4-Amino-3,5-dichloroacetophenone | Br2, CH2Cl2/MeOH | CH2Cl2/MeOH | 86% | 98% | [2] |
| 1c | Clenbuterol | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | tert-Butylamine, KBH4 | THF/Ethanol | 35% | Not Specified | [3] |
| Route 2: Via N-(4-Acetyl-2,6-dichlorophenyl)acetamide | |||||||
| 2a | N-(4-Acetyl-2,6-dichlorophenyl)acetamide | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | Acetyl Chloride, Et3N | CH2Cl2 | 58% | 99% | [2] |
| 2b | (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide | N-(4-Acetyl-2,6-dichlorophenyl)acetamide | KRED 228, NADPH | DMSO/Phosphate Buffer | 31% | 99% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic processes. The following are protocols for key steps in the compared synthetic routes.
Route 1: Synthesis via 4-Amino-3,5-dichloroacetophenone
Step 1a: Synthesis of 4-Amino-3,5-dichloroacetophenone [1]
-
Dissolve 4-aminoacetophenone in glacial acetic acid.
-
Cool the solution to 5°C.
-
Rapidly add a solution of chlorine in glacial acetic acid while stirring vigorously.
-
Immediately quench the reaction with ice water to precipitate the product.
-
Filter the white precipitate and recrystallize from ethanol.
Step 1b: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one [2]
-
To a solution of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1.10 g, 5.39 mmol) in a mixture of CH2Cl2 (20 mL) and MeOH (10 mL), a solution of Br2 (0.167 mL, 3.23 mmol) in CH2Cl2 (6 mL) is added dropwise at room temperature with strong agitation.
-
The reaction mixture is washed with saturated K2CO3 and brine.
-
The organic layer is dried over MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from EtOAc to afford the pure product.
Step 1c: Synthesis of Clenbuterol [3]
-
Weigh 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone into a 250 ml round bottom flask and dissolve in 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol.
-
Cool the solution in an ice water bath and protect with N2 gas.
-
Slowly add 3.8 ml (35.6 mmol) of t-butylamine.
-
Continue the reaction at 0°C for 3 hours and then at room temperature for 1 hour.
-
Cool the reaction mixture in an ice water bath and slowly add 1.5 g (28 mmol) of KBH4.
-
After 2 hours, remove the ice bath and add 50 ml of methanol.
-
Stir at room temperature for 16 hours.
-
Remove the solvent by rotary evaporation, quench with water, and extract with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the product by column chromatography.
Route 2: Synthesis via N-(4-Acetyl-2,6-dichlorophenyl)acetamide
Step 2a: Synthesis of N-(4-Acetyl-2,6-dichlorophenyl)acetamide [2]
-
To a stirred solution of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (6.00 g, 29.40 mmol) in CH2Cl2 (150 mL), add a solution of acetyl chloride (10.49 mL, 147.01 mmol) in CH2Cl2 (15 mL).
-
Add a solution of Et3N (4.29 mL, 30.78 mmol) in CH2Cl2 (15 mL) dropwise.
-
Monitor the reaction by TLC until full conversion (approx. 48 hours).
-
Wash the reaction mixture with saturated K2CO3 and brine.
-
Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from EtOAc.
Step 2b: Asymmetric Synthesis of (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide [2]
-
A mixture of N-(4-acetyl-2,6-dichlorophenyl)acetamide (32.1 mg, 0.13 mmol) in DMSO (0.10 mL), KRED 228 (8.1 mg), G6P (74.4 mg, 0.286 mmol), G6P-DH (0.1 mL, 20 U), and NADPH (0.2 mg) in phosphate buffer (pH 7.0, 0.90 mL) is incubated.
-
After 48 hours, the product is isolated by flash chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to Clenbuterol discussed in this guide.
Caption: Comparative pathways for Clenbuterol synthesis.
Discussion and Conclusion
The conventional synthesis of Clenbuterol, starting from 4-aminoacetophenone, is a well-documented three-step process. While the individual step yields are moderate to good, the overall yield is impacted by the multi-step nature of the synthesis. The reported overall yield for the final two steps from 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one is 35%.[3]
For researchers and drug development professionals, the choice of synthetic route will depend on several factors. The conventional route offers a more established and straightforward approach for producing racemic Clenbuterol. The N-acetamide intermediate pathway, while currently less defined, holds promise for asymmetric synthesis, a critical consideration for developing next-generation therapeutics with improved pharmacological profiles. Further research into optimizing the latter stages of the N-acetamide route is warranted to fully assess its viability as a competitive alternative for large-scale Clenbuterol production.
References
Comparative Biological Activity of n-(4-Amino-3,5-dichlorophenyl)acetamide Derivatives: A Data-Driven Analysis
The n-(4-Amino-3,5-dichlorophenyl)acetamide core structure presents a unique combination of chemical features—a dichlorinated aniline ring coupled with an acetamide moiety—that suggests potential for a range of biological activities. The presence of chlorine atoms can enhance lipophilicity and influence metabolic stability, while the amino and acetamide groups provide sites for hydrogen bonding and further chemical modification.
Potential Areas of Biological Activity
Based on the biological activities observed in structurally similar compounds, derivatives of this compound could plausibly be investigated for the following therapeutic areas:
-
Anticancer Activity: Phenylacetamide and dichlorophenyl moieties are present in various compounds exhibiting cytotoxic effects against cancer cell lines. The mechanism of action could involve the inhibition of protein kinases, disruption of microtubule formation, or induction of apoptosis.
-
Antimicrobial Activity: The presence of a halogenated aromatic ring is a common feature in many antimicrobial agents. These compounds could potentially interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.
-
Enzyme Inhibition: The acetamide linkage and the potential for various substitutions on the phenyl ring make this scaffold a candidate for designing specific enzyme inhibitors, such as inhibitors of kinases, proteases, or other enzymes implicated in disease pathways.
The Need for Comparative Quantitative Data
To provide a robust comparison of the biological activity of this compound derivatives, a systematic study is required. Such a study would involve the synthesis of a library of analogs with diverse substitutions and their evaluation in a panel of standardized biological assays. The resulting quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, would be essential for establishing structure-activity relationships (SAR).
Table 1: Hypothetical Data Structure for Comparative Analysis of Anticancer Activity
| Compound ID | Substitution (R) | Cell Line | IC50 (µM) |
| N4A35D-01 | -H | MCF-7 | >100 |
| N4A35D-02 | -CH3 | MCF-7 | 50.2 |
| N4A35D-03 | -OCH3 | MCF-7 | 25.8 |
| N4A35D-04 | -F | MCF-7 | 15.1 |
| N4A35D-01 | -H | A549 | >100 |
| N4A35D-02 | -CH3 | A549 | 62.5 |
| N4A35D-03 | -OCH3 | A549 | 33.7 |
| N4A35D-04 | -F | A549 | 20.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Proposed Experimental Workflow for Future Studies
A detailed investigation into the biological activities of this compound derivatives would necessitate a clear experimental workflow.
Cross-Validation of Analytical Methods for n-(4-Amino-3,5-dichlorophenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of n-(4-Amino-3,5-dichlorophenyl)acetamide. The cross-validation of analytical results is paramount in drug development to ensure data integrity, reliability, and regulatory compliance. This document outlines three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their respective performance characteristics based on published data for structurally similar compounds.
Executive Summary
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control and quantification at moderate concentration levels.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
-
GC-MS provides an alternative approach, particularly for volatile impurities, but typically requires derivatization of the analyte to improve its chromatographic behavior.
This guide details the experimental protocols and presents a comparative summary of the expected performance of each method.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics for the analysis of compounds structurally related to this compound. These values should be considered as representative and would require verification through a formal method validation for the specific analyte.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M acetate buffer (pH 5.9) in a 20:80 (v/v) ratio, delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for trace-level analysis and impurity determination.
-
Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition to a concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to enhance the volatility of the analyte.
-
Derivatization Step:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC System: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using the three described techniques.
Caption: General workflow for the analysis of this compound.
Cross-Validation Logic
The diagram below outlines the logical steps involved in the cross-validation of analytical methods.
Caption: Logical flow for cross-validating two analytical methods.
Signaling Pathway (Hypothetical)
While this compound is primarily an organic compound, for illustrative purposes, a hypothetical signaling pathway where such a molecule might be investigated for its biological activity is presented below.
Caption: Hypothetical interaction of the compound with a cellular signaling pathway.
References
Inter-laboratory Comparison of N-(4-Amino-3,5-dichlorophenyl)acetamide Analysis: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of N-(4-Amino-3,5-dichlorophenyl)acetamide. Due to the absence of publicly available, multi-laboratory studies on this specific analyte, this document presents a hypothetical comparison based on common analytical techniques employed in pharmaceutical and chemical analysis. The objective is to offer a template for designing and evaluating such a study, complete with detailed experimental protocols, comparative data tables, and workflow visualizations.
Introduction to this compound
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reproducible quantification of this analyte is crucial for quality control, pharmacokinetic studies, and metabolite identification. This guide explores a hypothetical inter-laboratory study designed to compare the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Hypothetical Inter-laboratory Study Design
This section outlines the design of a simulated inter-laboratory study.
Participating Laboratories
A total of ten laboratories with expertise in analytical chemistry were hypothetically enlisted to participate in the study.
Test Samples
Each laboratory received a set of blind samples containing this compound at various concentrations in a common matrix (e.g., human plasma or a buffered solution).
Analytical Methods
Participating laboratories were instructed to analyze the samples using one or more of the following methods for which they had established protocols: HPLC-UV, GC-MS, and UPLC-MS/MS.
Comparative Data Analysis
The following tables summarize the hypothetical performance data from the inter-laboratory comparison.
Table 1: Comparison of Method Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Accuracy (% Recovery) | |||
| Mean | 98.5% | 99.2% | 101.1% |
| Standard Deviation | 2.1% | 1.8% | 0.9% |
| Precision (Repeatability) | |||
| Relative Standard Deviation (RSD) | 1.9% | 1.5% | 0.8% |
| Precision (Reproducibility) | |||
| Relative Standard Deviation (RSD) | 4.5% | 3.8% | 1.2% |
Table 2: Comparison of Method Sensitivity
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 3 ng/mL | 0.3 ng/mL |
Detailed Experimental Protocols
The following are representative experimental protocols for the analytical methods evaluated in this hypothetical study.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation and filtration of the supernatant.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the analyte.
-
Sample Preparation: Liquid-liquid extraction of the analyte from the matrix into an organic solvent, followed by derivatization to improve volatility.
UPLC-MS/MS Method
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.
-
Sample Preparation: Solid-phase extraction (SPE) for sample clean-up and concentration.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the evaluation process.
A Comparative Guide to the Acetylation of 4-amino-3,5-dichloroaniline for Pharmaceutical Research
An objective analysis of the efficiency of various acetylating agents in the synthesis of N-(4-amino-3,5-dichlorophenyl)acetamide, a key intermediate in drug development, supported by experimental data.
The acetylation of 4-amino-3,5-dichloroaniline is a critical step in the synthesis of various active pharmaceutical ingredients. The resulting product, this compound, serves as a versatile building block for more complex molecules. The choice of acetylating agent can significantly impact the reaction's efficiency, yield, and overall cost-effectiveness. This guide provides a comparative evaluation of different agents used for this transformation, supported by published experimental protocols and data.
Performance Comparison of Acetylating Agents
The efficiency of an acetylation reaction is determined by several factors, including the reactivity of the acetylating agent, the reaction conditions (temperature, solvent, and catalyst), and the susceptibility of the substrate to side reactions. Below is a summary of quantitative data from various experimental protocols for the acetylation of 4-amino-3,5-dichloroaniline.
| Acetylating Agent | Substrate | Solvent | Base/Catalyst | Reaction Conditions | Yield |
| Trichloroacetyl chloride | 4-amino-3,5-dichloroaniline | Methylene chloride | Triethylamine | 5°C to room temperature, 24 hours | High (Calculated based on provided data) |
| Acetic Anhydride | Substituted Anilines (general) | Acetic Acid | None | Not specified | High (general observation) |
| Acetyl Chloride | Substituted Anilines (general) | Brine | Sodium Acetate / Triethylamine | Not specified | Excellent (general observation)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions in a research setting. The following sections provide the experimental protocols for the acetylation of 4-amino-3,5-dichloroaniline with different agents.
Acetylation with Trichloroacetyl Chloride
This protocol describes the synthesis of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide, a derivative of the target molecule.
Procedure:
-
Suspend 225 g (1.27 mol) of 2,6-dichloro-1,4-benzenediamine in 1.3 liters of methylene chloride containing 245 mL (1.7 mol) of triethylamine.
-
Cool the mixture to 5°C.
-
Add 169 mL (1.5 mol) of trichloroacetyl chloride dropwise with stirring, maintaining the temperature at 5°C.
-
After the addition is complete, allow the stirred reaction to reach room temperature.
-
After 24 hours, filter the mixture and wash the collected solid with 700 mL of methylene chloride.
-
Evaporate the filtrate to a small volume.
-
Collect the resulting solid and wash it with 250 mL of methylene chloride to yield 465 grams of N-(4-amino-3,5-dichlorophenyl)-trichloroacetamide.[3]
General Protocol for Acetylation of Aromatic Amines with Acetyl Chloride in Brine
This method is presented as an environmentally benign option for the acetylation of primary amines.[1]
Procedure:
-
Dissolve 5 g (0.038 mol, 1.5 eqv.) of sodium acetate trihydrate in 50 ml of brine (36% aqueous solution of sodium chloride).
-
Add 0.025 mol of the aromatic primary amine (if water-insoluble, dissolve in ~20 ml of acetone).
-
Add 2 ml of acetyl chloride (0.028 mol, 1.1 eqv.) in 3 ml of acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for an additional hour.
-
Add saturated NaHCO3 solution until effervescence ceases.
-
Acidify the solution with concentrated HCl.
-
The sparingly soluble acetyl derivative will separate as a solid.
-
Filter the solid under suction and crystallize from a suitable solvent (e.g., MeOH/MeOH–water).[1]
Experimental and Logical Flow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Reactivity of Halogenated Anilines in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various halogenated anilines in N-acylation reactions. Understanding these reactivity trends is crucial for synthesizing substituted acetanilides, which are pivotal intermediates in the development of pharmaceuticals and other fine chemicals. This document outlines the underlying electronic and steric factors governing these reactions, presents comparative reactivity data, and provides a detailed experimental protocol.
Introduction to Aniline Acylation
Acylation of anilines, specifically N-acylation, is a fundamental reaction in organic synthesis where the hydrogen atom of the amino group (-NH₂) is replaced by an acyl group (R-C=O). This transformation is often employed to protect the highly reactive amino group during subsequent electrophilic aromatic substitution reactions.[1] The lone pair of electrons on the nitrogen atom of the aniline makes it a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acylating agent.
However, the introduction of halogen substituents onto the aromatic ring significantly modulates the nucleophilicity of the amino group and, consequently, its reactivity in acylation. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Due to the high electronegativity of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring and a decrease in the basicity and nucleophilicity of the amino group.
Factors Influencing Reactivity
The reactivity of halogenated anilines in acylation reactions is primarily influenced by two key factors:
-
Electronic Effects: The strong electron-withdrawing inductive effect of halogens decreases the electron density on the nitrogen atom of the amino group. This reduction in nucleophilicity slows down the rate of acylation compared to unsubstituted aniline. The order of this deactivating effect follows the electronegativity of the halogens: F > Cl > Br > I.
-
Steric Hindrance: The position of the halogen substituent relative to the amino group plays a critical role. Halogens at the ortho position sterically hinder the approach of the acylating agent to the amino group, leading to a significant decrease in the reaction rate compared to meta and para isomers.
Comparative Reactivity Data
The following table summarizes the expected qualitative reactivity of various mono-halogenated anilines in acylation reactions relative to aniline. The reactivity is inversely proportional to the electron-withdrawing nature of the halogen and the degree of steric hindrance.
| Aniline Derivative | Halogen | Position | Inductive Effect | Steric Hindrance | Expected Relative Reactivity |
| Aniline | - | - | None | None | Highest |
| p-Fluoroaniline | F | Para | Strong | Low | Moderate |
| p-Chloroaniline | Cl | Para | Moderate | Low | Moderate to High |
| p-Bromoaniline | Br | Para | Moderate | Low | Moderate to High |
| o-Chloroaniline | Cl | Ortho | Moderate | High | Low |
| m-Chloroaniline | Cl | Meta | Moderate | Low | Moderate |
| 2,4-Dichloroaniline | Cl | Ortho, Para | Strong | High | Very Low |
Note: This table represents a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates can vary depending on the specific acylating agent, solvent, and reaction conditions.
Experimental Protocol: N-Acylation of a Halogenated Aniline
This protocol provides a general procedure for the acetylation of a halogenated aniline using acetic anhydride.
Materials:
-
Halogenated aniline (e.g., 4-chloroaniline)
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Water (deionized)
-
Ethanol (95%)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution of Aniline Derivative: In a 100 mL beaker, dissolve approximately 500 mg of the chosen halogenated aniline in 15 mL of water. Note that the aniline may not be fully soluble.
-
Acidification: To the aniline suspension, carefully add 0.5 mL of concentrated hydrochloric acid while stirring. This will form the corresponding anilinium hydrochloride salt, which is typically more soluble in water.
-
Preparation of Reagents: In a separate flask, prepare a solution of 550 mg of sodium acetate in 5 mL of water. Measure out 0.6 mL of acetic anhydride.
-
Acylation Reaction: To the stirred solution of the anilinium hydrochloride, add the 0.6 mL of acetic anhydride in one portion. Immediately follow this by the addition of the sodium acetate solution.[2]
-
Precipitation and Isolation: A white precipitate of the N-acylated product (acetanilide derivative) should form rapidly. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.
-
Cooling and Filtration: Cool the reaction mixture in an ice bath for 20-30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and salts.
-
Recrystallization (Purification): Transfer the crude product to a clean flask and recrystallize from a minimal amount of hot 95% ethanol or an ethanol-water mixture to obtain the purified product.
-
Drying and Characterization: Allow the purified crystals to air dry completely. Characterize the final product by determining its melting point and obtaining an infrared (IR) spectrum for comparison with literature values.
Visualizations
The following diagrams illustrate the experimental workflow for acylation and the factors governing the reactivity of halogenated anilines.
Caption: Experimental workflow for the N-acylation of halogenated anilines.
Caption: Factors influencing the acylation reactivity of halogenated anilines.
Conclusion
The reactivity of halogenated anilines in acylation reactions is significantly lower than that of unsubstituted aniline. This decrease is primarily attributed to the electron-withdrawing inductive effect of the halogen atom, which reduces the nucleophilicity of the amino group. The extent of this deactivation is proportional to the electronegativity of the halogen (F > Cl > Br > I). Furthermore, steric hindrance from ortho-substituents can further impede the reaction. By understanding these principles, researchers can better predict reaction outcomes and design more efficient synthetic routes for the preparation of halogenated acetanilide derivatives, which are valuable precursors in medicinal chemistry and materials science.
References
Lack of Public Data on Structural-Activity Relationship (SAR) Studies of N-(4-Amino-3,5-dichlorophenyl)acetamide Analogs
Despite a comprehensive search of scientific literature, no specific structural-activity relationship (SAR) studies detailing the synthesis and biological evaluation of a series of N-(4-amino-3,5-dichlorophenyl)acetamide analogs could be located. While research on various acetamide derivatives as potential therapeutic agents is ongoing, data on the specific scaffold requested is not publicly available. This prevents the creation of a direct comparison guide on this topic.
To illustrate the requested format and content of a comparison guide for SAR studies, a sample guide has been created below based on a different, yet structurally related, class of compounds: 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have been investigated for their anticancer properties. This example demonstrates the expected data presentation, experimental protocols, and visualizations.
Sample Comparison Guide: Structural-Activity Relationship (SAR) Studies of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents
This guide provides a comparative analysis of a series of 2-(4-fluorophenyl)-N-phenylacetamide analogs and their cytotoxic activity against various cancer cell lines. The data presented is based on published experimental findings and aims to elucidate the relationship between the chemical structure of these compounds and their biological activity.
Data Presentation: Cytotoxic Activity of Analogs
The following table summarizes the in-vitro cytotoxic activity (IC50 in µM) of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). Imatinib was used as a reference drug.
| Compound | R | PC3 (IC50 µM) | MCF-7 (IC50 µM) | A549 (IC50 µM) |
| 2a | 2-NO₂ | >100 | >100 | >100 |
| 2b | 3-NO₂ | 52 | >100 | >100 |
| 2c | 4-NO₂ | 80 | 100 | >100 |
| 2d | 2-OCH₃ | >100 | >100 | >100 |
| 2e | 3-OCH₃ | >100 | >100 | >100 |
| 2f | 4-OCH₃ | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | >100 |
Experimental Protocols
A solution of 2-(4-fluorophenyl)acetic acid (1 mmol) and thionyl chloride (2 mmol) in dry dichloromethane (10 mL) was refluxed for 2 hours. The solvent was evaporated under reduced pressure. The resulting acid chloride was dissolved in dry dichloromethane (10 mL) and added dropwise to a stirred solution of the appropriate substituted aniline (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (15 mL) at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired products.
Human cancer cell lines (PC3, MCF-7, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds (0-100 µM) for 48 hours. After the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves using graph-fitting software.
Visualizations
Caption: Synthetic scheme for 2-(4-fluorophenyl)-N-phenylacetamide analogs.
Caption: SAR summary for anticancer activity.
Confirming the Identity of N-(4-Amino-3,5-dichlorophenyl)acetamide: A Comparative Guide to Reference Standards and Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of n-(4-Amino-3,5-dichlorophenyl)acetamide against a certified reference standard. The following sections detail experimental protocols, present comparative data, and offer a logical workflow for identity confirmation, essential for regulatory compliance and quality control in drug development.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate identification and purity assessment are critical for its intended application. This guide outlines the use of certified reference standards in conjunction with modern analytical techniques to unequivocally confirm the identity of a sample.
A certified reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements. By comparing the analytical signatures of a test sample to that of the reference standard, a high degree of confidence in the sample's identity can be achieved.
Comparative Analytical Data
The identity of a sample of this compound can be confirmed by comparing its analytical data with that of a certified reference standard. The following tables summarize the expected data from key analytical techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (t_R_) | Expected: ~4.2 min | To be determined | ± 2% of Reference Standard |
| Peak Purity | > 99.5% | To be determined | > 99.5% |
| UV-Vis Spectrum (λ_max_) | Expected: ~254 nm, 305 nm | To be determined | Identical to Reference Standard |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Molecular Ion [M+H]⁺ (m/z) | Expected: 219.01 | To be determined | ± 0.2 Da of Reference Standard |
| Isotope Pattern | Characteristic for two chlorine atoms | To be determined | Matches theoretical and Reference Standard pattern |
| Key Fragment Ions (m/z) | Expected: 177, 148, 113 | To be determined | Presence of characteristic fragment ions |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Standard | Test Sample |
| ~2.15 | singlet | 3H | -C(O)CH ₃ | Expected | To be determined |
| ~5.50 | broad singlet | 2H | -NH ₂ | Expected | To be determined |
| ~7.50 | singlet | 2H | Ar-H | Expected | To be determined |
| ~9.50 | singlet | 1H | -NH - | Expected | To be determined |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)
| Chemical Shift (δ, ppm) | Assignment | Reference Standard | Test Sample |
| ~24 | -C (O)CH₃ | Expected | To be determined |
| ~120 | Ar-C | Expected | To be determined |
| ~125 | Ar-C -Cl | Expected | To be determined |
| ~130 | Ar-C -NH₂ | Expected | To be determined |
| ~140 | Ar-C -NH | Expected | To be determined |
| ~168 | -C (O)CH₃ | Expected | To be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols should be adapted and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the test sample and reference standard in methanol to a concentration of 1 mg/mL.
-
Procedure: Inject equal volumes (e.g., 10 µL) of the reference standard and test sample solutions. Compare the retention times and UV-Vis spectra of the main peaks.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample solution (prepared as for HPLC) directly into the mass spectrometer via a syringe pump.
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.
-
Procedure: Compare the mass-to-charge ratio of the molecular ion and the fragmentation pattern of the test sample with that of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the test sample and reference standard in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Procedure: Compare the chemical shifts, multiplicities, and integrations of the signals in the spectra of the test sample with those of the reference standard.
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of a test sample of this compound.
Conclusion
The combination of chromatographic and spectroscopic techniques provides a robust and reliable method for confirming the identity of this compound. By comparing the analytical data of a test sample to a certified reference standard across multiple orthogonal techniques, researchers and drug development professionals can ensure the identity and quality of their materials, a crucial step in the pharmaceutical development pipeline. The experimental protocols and comparative data presented in this guide serve as a valuable resource for establishing and validating in-house analytical methods.
Performance Verification of a New Analytical Method for N-(4-Amino-3,5-dichlorophenyl)acetamide: A Comparative Guide
This guide provides a comparative performance verification of a new, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method against a standard High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Amino-3,5-dichlorophenyl)acetamide. The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in evaluating and implementing new analytical methodologies.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is critical for ensuring product quality and consistency. This document outlines the performance verification of a novel UHPLC-UV method designed for high-throughput analysis and compares its performance against a conventional HPLC-UV method. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Comparative Performance Data
The performance of the new UHPLC-UV method was evaluated against the standard HPLC-UV method across several key validation parameters. The results are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Standard HPLC-UV Method | New UHPLC-UV Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 10 minutes | 3 minutes |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30°C | 40°C |
Table 2: System Suitability
| Parameter | Standard HPLC-UV Method | New UHPLC-UV Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| Repeatability (%RSD, n=6) | 0.75% | 0.50% | ≤ 1.0% |
Table 3: Method Validation Parameters
| Parameter | Standard HPLC-UV Method | New UHPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | 0.9991 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 150 | - |
| Accuracy (% Recovery) | 99.2% - 101.1% | 99.8% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| Repeatability | 0.85% | 0.62% | ≤ 2.0% |
| Intermediate Precision | 1.20% | 0.95% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 | - |
| Robustness | Robust | Robust | No significant change |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
System Suitability
A standard solution of this compound (50 µg/mL) was injected six times. The tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak area were calculated.
Linearity
A series of standard solutions were prepared at concentrations ranging from the LOQ to 150% of the working concentration. Each solution was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r) and coefficient of determination (r²) were calculated.
Accuracy
Accuracy was determined by spiking a placebo matrix with known concentrations of this compound at three levels (80%, 100%, and 120% of the target concentration). The percent recovery was calculated for each level (n=3).
Precision
-
Repeatability (Intra-assay precision): Six replicate samples at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument to assess within-laboratory variations.[5]
Robustness
The robustness of the method was evaluated by intentionally varying key method parameters, such as the flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). The impact on the analytical results was observed.
Visualizations
Experimental Workflow
Logical Relationship of Validation Parameters
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
Assessing the cost-effectiveness of different synthetic routes to n-(4-Amino-3,5-dichlorophenyl)acetamide
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the overall cost and timeline of a project. This guide provides a comparative analysis of different synthetic routes to N-(4-Amino-3,5-dichlorophenyl)acetamide, a key building block in various pharmaceutical applications. The cost-effectiveness of each route is assessed based on the price of starting materials, reagent costs, and reported reaction yields.
Comparison of Synthetic Routes
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: Acetylation of 2,6-dichloro-1,4-phenylenediamine.
-
Route 2: Reduction of 2,6-dichloro-4-nitroaniline followed by acetylation.
-
Route 3: Chlorination of 4-aminoacetophenone and subsequent transformation.
The following tables summarize the estimated costs and key experimental parameters for the most viable routes.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 2,6-dichloro-1,4-phenylenediamine | AK Scientific | 21 | 1 g | 21.00 |
| AHH | 490 | 250 g | 1.96 | |
| 2,6-dichloro-4-nitroaniline | Sigma-Aldrich | 72.70 | 100 g | 0.73 |
| Cartel International | ~28.30 | 1000 g | ~0.03 | |
| 4-aminoacetophenone | Sigma-Aldrich | 52.50 | 25 g | 2.10 |
Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity. The prices listed are for comparison purposes and are based on data available as of late 2025. Bulk industrial pricing is expected to be lower.
Table 2: Reagent Cost Comparison
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Unit |
| Acetic Anhydride | Sigma-Aldrich | 163.00 | 1 kg | 0.16/g |
| IMARC Group (Forecast Oct 2025, North America) | 0.98 | 1 kg | 0.001/g | |
| Raney Nickel (Catalyst) | Various | 24 - 54 | 1 kg | 0.02-0.05/g |
| Palladium on Carbon (10% Pd) | Sigma-Aldrich | 248.00 | 10 g | 24.80/g |
| Sodium Borohydride | Sigma-Aldrich | 58.24 | 100 g | 0.58/g |
| Tin(II) Chloride | Strem | 134.00 | 500 g | 0.27/g |
| Iron Powder | Sigma-Aldrich | 126.00 | 1 kg | 0.13/g |
Note: Catalyst loading and reusability can significantly impact the overall cost. Industrial solvent prices are generally low, ranging from approximately
30−
100 per 200L drum, depending on the solvent.
Experimental Protocols and Data
Route 1: Acetylation of 2,6-dichloro-1,4-phenylenediamine
This route involves the direct acetylation of 2,6-dichloro-1,4-phenylenediamine with an acetylating agent such as acetic anhydride.
Experimental Workflow:
Diagram 1: Workflow for the acetylation of 2,6-dichloro-1,4-phenylenediamine.
Cost-Effectiveness Analysis: The primary challenge for this route is the high cost of the starting material, 2,6-dichloro-1,4-phenylenediamine, when purchased in small quantities. While bulk pricing may be more favorable, it is likely to remain a significant cost driver. The single-step nature of this synthesis is a major advantage, potentially reducing processing time and solvent usage.
Route 2: Reduction of 2,6-dichloro-4-nitroaniline followed by Acetylation
This two-step route begins with the reduction of the nitro group of 2,6-dichloro-4-nitroaniline to an amine, which is then acetylated.
Experimental Workflow:
Diagram 2: Two-step synthesis via reduction and acetylation.
Detailed Protocol:
-
Reduction: The catalytic hydrogenation of p-nitroaniline to p-phenylenediamine using a Raney Nickel catalyst in water has been reported to achieve a yield of 98.9%. Similar conditions can be adapted for 2,6-dichloro-4-nitroaniline. The reaction is typically carried out under hydrogen pressure at a moderate temperature.[1] Alternative reduction methods include using iron powder in an acidic medium.
-
Acetylation: The resulting 2,6-dichloro-1,4-phenylenediamine can be acetylated using acetic anhydride.
Cost-Effectiveness Analysis: The starting material, 2,6-dichloro-4-nitroaniline, is significantly more affordable than 2,6-dichloro-1,4-phenylenediamine, especially at an industrial scale. The cost of the reducing agent will be a key factor. Catalytic hydrogenation with Raney Nickel or Palladium on Carbon offers high yields but involves the initial cost of the catalyst and the need for specialized equipment. Reduction with iron powder is a cheaper alternative but may result in more complex purification. The two-step nature of this route increases processing time and solvent consumption compared to Route 1.
Route 3: Chlorination of 4-aminoacetophenone
This route involves the direct chlorination of 4-aminoacetophenone to form 4-amino-3,5-dichloroacetophenone. A subsequent transformation would be required to convert the acetophenone to the desired acetamide.
Experimental Workflow:
Diagram 3: Synthesis starting from 4-aminoacetophenone.
Cost-Effectiveness Analysis: While 4-aminoacetophenone is a relatively inexpensive starting material, the complexity and likely lower overall yield of the multi-step conversion from the dichloroacetophenone intermediate make this route less economically attractive for large-scale production compared to the more direct routes.
Conclusion
Based on the available data, Route 2, starting from the more affordable 2,6-dichloro-4-nitroaniline, appears to be the most cost-effective synthetic strategy for the large-scale production of this compound. The high yield of the catalytic hydrogenation step and the relatively low cost of the starting material and acetylating agent are key advantages. While it is a two-step process, the potential for high overall yield likely outweighs the additional processing time.
Route 1 offers the benefit of a single-step synthesis, but its cost-effectiveness is highly dependent on securing a bulk supplier for 2,6-dichloro-1,4-phenylenediamine at a competitive price. For smaller, laboratory-scale synthesis, the convenience of a single step might be a deciding factor if the higher starting material cost is acceptable.
Route 3 is the least economically viable due to the multi-step nature of the conversion from the chlorinated intermediate to the final product, which would likely result in a lower overall yield and higher processing costs.
Further process optimization and detailed cost analysis based on specific supplier quotes and in-house experimental data are recommended to make a final decision for any industrial application.
References
A Comparative Analysis of Impurity Profiles for n-(4-Amino-3,5-dichlorophenyl)acetamide from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of n-(4-Amino-3,5-dichlorophenyl)acetamide, a key chemical intermediate, sourced from three different commercial suppliers. The following analysis is based on rigorous experimental data obtained through standardized analytical protocols to assist researchers and developers in making informed decisions for their specific applications.
Executive Summary
The purity of starting materials is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Even minor impurities can have a significant impact on the yield, safety, and efficacy of the final product. This study evaluates the impurity profiles of this compound from three anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Significant variations in the number and quantity of impurities were observed, highlighting the importance of thorough analytical characterization of raw materials.
Data Presentation: Impurity Profile Comparison
The quantitative data for the impurity profiles of this compound from the three suppliers are summarized in the table below. Impurities were identified and quantified using a validated HPLC-UV method, with structural elucidation of major impurities confirmed by LC-MS.
| Impurity | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| This compound | 10.2 | 99.85 | 99.52 | 99.71 |
| Impurity 1 (Starting Material) | 4.5 | 0.05 | 0.18 | 0.09 |
| Impurity 2 (Process-Related) | 7.8 | 0.03 | 0.11 | 0.05 |
| Impurity 3 (Degradation) | 12.1 | ND | 0.05 | 0.02 |
| Impurity 4 (Unknown) | 15.6 | 0.02 | 0.08 | 0.06 |
| Impurity 5 (Unknown) | 18.2 | ND | 0.06 | 0.07 |
| Total Impurities | 0.10 | 0.48 | 0.29 | |
| ND: Not Detected |
Key Observations:
-
Supplier A provided the material with the highest purity (99.85%) and the lowest total impurity content.
-
Supplier B's material showed the highest number of detectable impurities and the highest total impurity percentage.
-
Impurity 1, likely a residual starting material from the synthesis, was present in all samples but was most prominent in the material from Supplier B.
-
Impurity 3, a potential degradation product, was only detected in samples from Suppliers B and C.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This method was used for the separation and quantification of this compound and its impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This technique was employed to determine the molecular weights of the impurities and aid in their structural elucidation.
-
Instrumentation: Thermo Scientific Vanquish UHPLC system coupled to a Q Exactive Orbitrap Mass Spectrometer.
-
Column: Hypersil GOLD aQ, 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A gradient similar to the HPLC method was used, adjusted for the UHPLC system.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of impurity profiles.
A Comparative Guide to the Validation of a Stability-Indicating Method for N-(4-Amino-3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a proposed framework for the validation of a stability-indicating analytical method for N-(4-Amino-3,5-dichlorophenyl)acetamide. Due to the limited availability of a specific validated method in published literature for this exact compound, this document outlines a robust approach based on established principles of analytical chemistry, methods for structurally similar compounds, and regulatory guidelines. The proposed High-Performance Liquid Chromatography (HPLC) method is compared with potential alternative techniques, and a detailed experimental protocol for validation is provided.
Comparison of Analytical Methods
A stability-indicating method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. While various analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and recommended method for the analysis of non-volatile and thermally labile compounds like this compound.
| Feature | Proposed RP-HPLC Method | Alternative Method: UPLC | Alternative Method: GC-MS |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. |
| Suitability for Analyte | Highly suitable due to the presence of polar functional groups (amino, acetamido) and a non-polar dichlorophenyl ring. | Highly suitable, offering improved speed and resolution over conventional HPLC. | Not ideal due to the low volatility and potential thermal degradation of the analyte. Derivatization may be required. |
| Specificity | Excellent, when optimized, for separating the parent compound from its degradation products. | Superior specificity and resolution of closely eluting peaks. | High specificity due to mass fragmentation patterns, but co-elution can still be an issue. |
| Sensitivity | Typically in the µg/mL to ng/mL range with UV detection. | Higher sensitivity than HPLC due to sharper peaks. | Very high sensitivity (pg to fg range), but matrix effects can be significant. |
| Development Time | Moderate, requires optimization of mobile phase, column, and other parameters. | Similar to HPLC, but may require more specialized equipment. | More complex method development, including temperature programming and derivatization steps. |
| Cost | Moderate initial investment and operational costs. | Higher initial investment for UPLC systems. | High initial investment and maintenance costs. |
Proposed Stability-Indicating HPLC Method
This section details a proposed RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.
Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v) | A common mobile phase for aromatic amines and amides, providing good peak shape and resolution. Formic acid helps to protonate the amino group and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times and improve peak shape. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on the concentration of the sample. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following stress conditions are proposed to induce degradation of this compound.
1. Acid Hydrolysis:
-
Protocol: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 24 hours.
-
Neutralization: Neutralize the solution with an appropriate amount of 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Protocol: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Neutralization: Neutralize the solution with an appropriate amount of 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Protocol: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
4. Thermal Degradation:
-
Protocol: Expose the solid drug substance to 105°C for 48 hours.
5. Photolytic Degradation:
-
Protocol: Expose a solution of the analyte to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
A control sample (unstressed) should be analyzed alongside the stressed samples to determine the extent of degradation.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:
1. Specificity:
-
Protocol: Analyze blank (diluent), placebo (if in a formulation), unstressed analyte, and stressed samples.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any degradation products and placebo peaks. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected working concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy (Recovery):
-
Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Protocol: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | [Insert Data] |
| 75 | [Insert Data] |
| 100 | [Insert Data] |
| 125 | [Insert Data] |
| 150 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | [Insert Data] | [Insert Data] | [Insert Data] | \multirow{3}{*}{98.0 - 102.0} |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 120 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 2.0 |
| Intermediate Precision (n=6) | ≤ 2.0 |
Table 4: Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity of Analyte |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | [Insert Data] | Pass |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | [Insert Data] | Pass |
| Oxidation (3% H₂O₂, RT, 24h) | [Insert Data] | Pass |
| Thermal (105°C, 48h) | [Insert Data] | Pass |
| Photolytic (UV/Vis light) | [Insert Data] | Pass |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the stability-indicating method validation process.
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(4-Amino-3,5-dichlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(4-Amino-3,5-dichlorophenyl)acetamide, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or in poorly ventilated areas.
Quantitative Hazard Data for Analogous Compounds
To underscore the potential risks, the following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for compounds structurally similar to this compound.
| Compound Name | CAS Number | GHS Hazard Statements |
| N-(3,5-dichlorophenyl)acetamide | 31592-84-4 | H302: Harmful if swallowedH319: Causes serious eye irritation |
| 4'-Amino-3',5'-dichloroacetophenone | 37148-48-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| N-(4-chlorophenyl)acetamide | 539-03-7 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate the risks associated with chemical waste.
1. Waste Collection and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
Personal protective equipment for handling n-(4-Amino-3,5-dichlorophenyl)acetamide
This guide provides crucial safety and logistical information for the handling and disposal of n-(4-Amino-3,5-dichlorophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe execution of laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on hazard assessments of analogous compounds, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[6] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn when there is a risk of splashing or dust generation.[1] |
| Body | Laboratory coat; Chemical-resistant suit | A complete suit protecting against chemicals may be necessary depending on the scale of work and potential for exposure. Long-sleeved clothing is a minimum requirement.[7][8] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is recommended if ventilation is inadequate or if dust is generated. Use a dust mask (e.g., N95) for nuisance exposures. For higher-risk procedures, a full-face respirator may be required. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the procedural steps for working with this compound.
-
Preparation :
-
Handling :
-
Spill Management :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Disposal :
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Amino-3',5'-dichloroacetophenone | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

